2-(4-Fluorophenyl)-3-oxobutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASLPLDKFVWJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963268 | |
| Record name | 2-(4-Fluorophenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447-03-0 | |
| Record name | α-Acetyl-4-fluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)-3-oxobutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)-3-oxobutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Fluorophenyl)-3-oxobutanenitrile (CAS 447-03-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)-3-oxobutanenitrile, with CAS number 447-03-0, is a fluorinated β-ketonitrile that serves as a valuable intermediate in organic synthesis. Its structural features, including a reactive ketone, a nitrile group, and a fluorophenyl moiety, make it a versatile building block for the construction of various heterocyclic compounds. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound in drug discovery and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, based on data compiled from various chemical databases and suppliers.[1][2]
| Property | Value | Reference |
| CAS Number | 447-03-0 | [1][2][3] |
| Molecular Formula | C₁₀H₈FNO | [1][2][3] |
| Molecular Weight | 177.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | α-Acetyl-4-fluorobenzeneacetonitrile, 2-(p-fluorophenyl)acetoacetonitrile | [1][2][4] |
| Appearance | Solid (form) | [5] |
| SMILES | CC(=O)C(C#N)C1=CC=C(C=C1)F | [1][2] |
| InChI Key | BASLPLDKFVWJLO-UHFFFAOYSA-N | [1][2] |
Synthesis
The synthesis of this compound is typically achieved through a Claisen-type condensation reaction. This method involves the reaction of an ester with a nitrile in the presence of a strong base.[6][7][8][9]
General Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted below.
Experimental Protocol: Claisen Condensation
The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for the synthesis of β-ketonitriles.[4][10]
Materials:
-
4-Fluorophenylacetonitrile
-
Ethyl acetate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous ethanol (if using NaOEt) or anhydrous THF (if using NaH)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Diethyl ether or Ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Alternatively, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
To the stirred solution/suspension, add a mixture of 4-fluorophenylacetonitrile (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water.
-
Acidify the aqueous mixture to a pH of approximately 3-4 with dilute hydrochloric acid.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Analytical Data
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A reference spectrum is available on PubChem.[1] The interpretation of the key peaks is provided in the table below.[11][12][13]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2250 | C≡N stretch | Nitrile |
| ~1720 | C=O stretch | Ketone |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1230 | C-F stretch | Aryl fluoride |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (CDCl₃):
-
~2.4 ppm (s, 3H): The singlet corresponds to the three protons of the acetyl methyl group (CH₃).
-
~4.5 ppm (s, 1H): The singlet is attributed to the proton at the chiral center, alpha to both the phenyl ring and the nitrile group.
-
~7.1-7.4 ppm (m, 4H): The multiplet represents the four protons of the 4-fluorophenyl ring.
Predicted ¹³C NMR (CDCl₃):
-
~25 ppm: Acetyl methyl carbon (CH₃).
-
~50 ppm: Methine carbon (CH).
-
~116 ppm (d, J ≈ 22 Hz): Aromatic carbons ortho to the fluorine.
-
~117 ppm: Nitrile carbon (C≡N).
-
~130 ppm (d, J ≈ 9 Hz): Aromatic carbons meta to the fluorine.
-
~131 ppm: Aromatic carbon ipso to the substituent.
-
~163 ppm (d, J ≈ 250 Hz): Aromatic carbon attached to fluorine.
-
~195 ppm: Ketone carbonyl carbon (C=O).
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve the loss of key functional groups.
Predicted Fragmentation:
-
m/z = 177: Molecular ion [C₁₀H₈FNO]⁺.
-
m/z = 134: Loss of the acetyl group (•COCH₃).
-
m/z = 109: Phenyl fluoride cation [C₆H₄F]⁺.
-
m/z = 43: Acetyl cation [CH₃CO]⁺.
Reactivity and Synthetic Applications
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, owing to its multiple reactive sites. Its β-ketonitrile moiety makes it particularly suitable for cyclocondensation reactions.
Synthesis of Pyrazole Derivatives
One of the most common applications of β-ketonitriles is in the synthesis of pyrazoles through reaction with hydrazine and its derivatives.[20][21] The reaction proceeds via a condensation reaction followed by intramolecular cyclization.
This protocol is based on general procedures for the synthesis of pyrazoles from β-ketonitriles.[22][23][24]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Acetic acid
-
Ice water
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, then pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Other Potential Synthetic Applications
-
Pyrimidine Synthesis: β-Ketonitriles can react with amidines, ureas, or thioureas to form substituted pyrimidines, which are important scaffolds in many biologically active compounds.[1][25][26][27]
-
Thiophene Synthesis (Gewald Reaction): In the presence of elemental sulfur and a base, this compound can undergo the Gewald reaction with an active methylene compound to yield highly substituted 2-aminothiophenes.[28][29][30][31][32]
-
Pyridine Synthesis: This compound can serve as a precursor for the synthesis of substituted pyridines through various cyclization strategies.
Role in Drug Discovery and Development
While this compound itself is not known to have direct biological activity, it is a key building block for the synthesis of compounds with therapeutic potential. The pyrazole and pyrimidine cores, readily accessible from this intermediate, are privileged structures in medicinal chemistry, frequently found in kinase inhibitors, anti-inflammatory agents, and other drug classes.
Logical Relationship in Bioactive Compound Synthesis
The following diagram illustrates the role of this compound as a starting material in the synthesis of more complex, potentially bioactive molecules.
References
- 1. new.zodml.org [new.zodml.org]
- 2. 2-(4-Fluorophenyl)-3-oxobutyronitrile | C10H8FNO | CID 3013886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Claisen Condensation [organic-chemistry.org]
- 10. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. rsc.org [rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. mdpi.com [mdpi.com]
- 24. scirp.org [scirp.org]
- 25. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease [scirp.org]
- 27. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Gewald reaction - Wikipedia [en.wikipedia.org]
- 29. Gewald Reaction [organic-chemistry.org]
- 30. quod.lib.umich.edu [quod.lib.umich.edu]
- 31. mdpi.com [mdpi.com]
- 32. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties and Synthetic Insights of 2-(4-Fluorophenyl)-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a beta-ketonitrile of interest in organic synthesis and potential drug discovery. Due to a lack of available experimental data for certain physical properties, this guide presents a combination of computationally predicted values and general synthetic methodologies. A detailed, plausible experimental protocol for its synthesis via Claisen condensation is provided, accompanied by a logical workflow diagram. This document aims to serve as a foundational resource for researchers working with or considering the use of this compound.
Core Physical and Chemical Properties
While experimental determination of all physical properties for this compound is not extensively documented in publicly available literature, a significant amount of data has been computationally predicted. These predicted values offer valuable insights into the compound's characteristics.
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO | PubChem[1] |
| Molecular Weight | 177.17 g/mol | PubChem[1][2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| XLogP3-AA (Predicted) | 1.6 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |
| Rotatable Bond Count | 2 | PubChem[1][2] |
| Exact Mass | 177.058992041 Da | PubChem[1][2] |
| Monoisotopic Mass | 177.058992041 Da | PubChem[1][2] |
| Topological Polar Surface Area | 40.9 Ų | PubChem[1][2] |
| Boiling Point (Predicted) | 482.8±45.0 °C | ChemicalBook[4] |
| Density (Predicted) | 0.976±0.06 g/cm³ | ChemicalBook[5] |
| pKa (Predicted) | 10.31±0.10 | Guidechem[6] |
| Water Solubility (Predicted) | Slightly soluble | Thermo Scientific Chemicals[7] |
Note: The boiling point, density, pKa, and water solubility are predicted values and should be treated as estimates. Experimental verification is recommended.
Proposed Synthesis Protocol: Claisen Condensation
The synthesis of β-ketonitriles, such as this compound, is commonly achieved through a Claisen condensation reaction.[8][9][10][11][12] This method involves the base-mediated condensation of an ester with a nitrile. In this proposed protocol, ethyl 4-fluorobenzoate would react with acetonitrile in the presence of a strong base like sodium ethoxide.
Materials and Reagents
-
Ethyl 4-fluorobenzoate
-
Acetonitrile
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
-
Ethyl acetate
Experimental Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous ethanol and sodium metal to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.
-
Addition of Reactants: A solution of ethyl 4-fluorobenzoate in anhydrous toluene is added to the flask. The mixture is then heated to reflux.
-
Nitrile Addition: Acetonitrile is added dropwise to the refluxing mixture over a period of 1-2 hours.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the solution is neutral to slightly acidic.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Visualized Experimental and Logical Workflows
Proposed Synthesis Workflow
The following diagram illustrates the logical flow of the proposed synthesis protocol.
Caption: Workflow for the proposed synthesis of this compound.
General Mechanism: Claisen Condensation for β-Ketonitrile Synthesis
The underlying chemical transformation in the proposed synthesis is the Claisen condensation. The following diagram outlines the general mechanistic steps.
References
- 1. 2-(4-Fluorophenyl)-3-oxobutyronitrile | C10H8FNO | CID 3013886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-4-OXOBUTANENITRILE CAS#: 344282-35-5 [chemicalbook.com]
- 5. 3-Oxobutanenitrile | 2469-99-0 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 3-Oxobutanenitrile, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 12. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
2-(4-Fluorophenyl)-3-oxobutanenitrile chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)-3-oxobutanenitrile is a fluorinated organic compound with a role as a chemical intermediate in various synthetic processes. Its structure, featuring a reactive β-ketonitrile moiety and a fluorophenyl group, makes it a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity to biological targets. This document provides a comprehensive overview of its chemical structure, properties, a representative synthetic protocol, and its potential applications in research and development.
Chemical Structure and Properties
This compound possesses a central butanenitrile backbone substituted with a 4-fluorophenyl group at the α-position and a ketone at the β-position.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | α-Acetyl-4-fluorobenzeneacetonitrile, 2-(4-fluorophenyl)acetoacetonitrile | [1] |
| CAS Number | 447-03-0 | [1][2] |
| Molecular Formula | C₁₀H₈FNO | [2] |
| Molecular Weight | 177.17 g/mol | [1] |
| Appearance | Solid (form may vary) | [3] |
| SMILES | CC(=O)C(C#N)C1=CC=C(F)C=C1 | [1] |
| InChI | InChI=1S/C10H8FNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3 | [1] |
Synthesis
The synthesis of this compound can be achieved through the condensation of an appropriate ester with a nitrile in the presence of a strong base. A representative experimental protocol, adapted from established methods for the synthesis of related α-aryl-β-ketonitriles, is provided below.[4][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 4-fluorophenylacetate
-
Acetonitrile
-
Sodium ethoxide (or another suitable strong base like sodium hydride)
-
Anhydrous ethanol
-
Diethyl ether
-
10% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add a mixture of ethyl 4-fluorophenylacetate and an excess of acetonitrile.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting materials.
-
Acidification: Carefully acidify the aqueous layer with cold 10% hydrochloric acid to precipitate the crude product.
-
Isolation: Extract the product with several portions of diethyl ether. Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated:
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the methyl protons (singlet), the methine proton (singlet), and the aromatic protons of the 4-fluorophenyl group (two doublets of doublets or multiplets). |
| ¹³C NMR | Resonances for the methyl carbon, the methine carbon, the nitrile carbon, the ketone carbonyl carbon, and the aromatic carbons of the 4-fluorophenyl group. The carbons attached to the fluorine will show coupling. |
| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch, the ketone (C=O) stretch, and C-F bond vibrations. An FTIR spectrum in a KBr pellet has been reported.[1] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Predicted collision cross-section values for various adducts are available.[6] |
Applications in Research and Drug Development
Currently, there is no specific, publicly available information detailing the biological activity or signaling pathway modulation of this compound itself. Its primary role in the scientific literature and commercial availability is that of a versatile chemical intermediate.
The β-ketonitrile functional group is a valuable synthon for the construction of various heterocyclic ring systems, which are prevalent scaffolds in many biologically active compounds. The 4-fluorophenyl moiety is a common feature in many pharmaceuticals, often introduced to enhance metabolic stability or to modulate receptor binding interactions.
Logical Workflow: Role as a Chemical Intermediate
Caption: Role as a versatile intermediate in chemical synthesis.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical building block with potential for use in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug discovery. While specific biological activity for this compound has not been reported, its structural features suggest its utility in the creation of diverse libraries of compounds for biological screening. Further research into the synthetic applications and potential biological activities of derivatives of this compound is warranted.
References
- 1. 2-(4-Fluorophenyl)-3-oxobutyronitrile | C10H8FNO | CID 3013886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.447-03-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 6. PubChemLite - this compound (C10H8FNO) [pubchemlite.lcsb.uni.lu]
Technical Guide: Physicochemical Properties of 2-(4-Fluorophenyl)-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the molecular weight and related physicochemical properties of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a compound of interest in medicinal chemistry and organic synthesis.
Molecular Identity and Structure
This compound, also known by synonyms such as α-Acetyl-4-fluorobenzeneacetonitrile, is a beta-ketonitrile compound.[1][2] Its structure consists of a butanenitrile backbone substituted with an oxo group at the 3-position and a 4-fluorophenyl group at the 2-position.
Key Identifiers:
-
InChIKey: BASLPLDKFVWJLO-UHFFFAOYSA-N[1]
Molecular Weight Determination
The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization. It is determined by the sum of the atomic weights of its constituent atoms.
The molecular weight is calculated based on the molecular formula (C₁₀H₈FNO) and the standard atomic weights of each element.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 177.178 |
Based on these calculations, the molecular weight of this compound is 177.18 g/mol (rounded). This value is consistent with multiple chemical databases, which report values of 177.17 g/mol and 177.18 g/mol .[1][2][6]
Mass spectrometry is the primary experimental technique for determining the molecular weight of a compound.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Infusion: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion is used to confirm the molecular weight. For this compound, the exact mass is calculated as 177.05899 Da.[1]
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight from the compound's formula.
References
- 1. 2-(4-Fluorophenyl)-3-oxobutyronitrile | C10H8FNO | CID 3013886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. This compound, CasNo.447-03-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound [drugfuture.com]
- 6. GSRS [gsrs.ncats.nih.gov]
Spectroscopic and Synthetic Profile of 2-(4-Fluorophenyl)-3-oxobutanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the versatile chemical intermediate, 2-(4-Fluorophenyl)-3-oxobutanenitrile. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by consolidating available data and presenting a detailed experimental framework.
Chemical Identity and Properties
This compound is a beta-ketonitrile compound featuring a fluorinated aromatic ring.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₈FNO | [1] |
| Molecular Weight | 177.17 g/mol | [1] |
| CAS Number | 447-03-0 | |
| Appearance | Solid (predicted) | |
| Monoisotopic Mass | 177.058992041 Da | [1] |
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this section presents a combination of predicted data and expected values based on the analysis of its functional groups and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton alpha to the nitrile and ketone groups, and the methyl protons of the acetyl group. The presence of the fluorine atom will likely result in through-space coupling with the ortho-protons of the phenyl ring.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Multiplet | 2H | Ar-H (ortho to F) |
| ~ 7.0 - 7.2 | Multiplet | 2H | Ar-H (meta to F) |
| ~ 4.5 | Singlet | 1H | CH(CN)C=O |
| ~ 2.3 | Singlet | 3H | CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
The carbon NMR spectrum will display signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons (with characteristic splitting patterns due to the fluorine substituent), the methine carbon, and the methyl carbon.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 195 | C=O |
| ~ 163 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~ 130 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to F) |
| ~ 128 | Ar-C (ipso) |
| ~ 116 (d, ²JCF ≈ 22 Hz) | Ar-C (meta to F) |
| ~ 115 | C≡N |
| ~ 50 | CH(CN)C=O |
| ~ 25 | CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
An FTIR spectrum of a KBr-pellet sample was recorded on a Bruker IFS 85 A instrument.[1] While the full dataset is not publicly available, the characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 2250 | C≡N stretch |
| ~ 1720 | C=O stretch (ketone) |
| ~ 1600, 1500 | Aromatic C=C stretch |
| ~ 1230 | C-F stretch |
Mass Spectrometry (MS)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 178.06627 | 136.5 |
| [M+Na]⁺ | 200.04821 | 146.3 |
| [M-H]⁻ | 176.05171 | 138.7 |
| [M+NH₄]⁺ | 195.09281 | 154.6 |
| [M+K]⁺ | 216.02215 | 143.4 |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound, based on general methods for the synthesis of related β-ketonitriles.
Synthesis of this compound
This procedure is adapted from established methods for the acylation of arylacetonitriles.
Materials:
-
4-Fluorophenylacetonitrile
-
Ethyl acetate
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous ethanol (or anhydrous THF)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenylacetonitrile (1 equivalent) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.
-
Acylation: Add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample (~5-10 mg) of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to obtain high-resolution mass data.
Workflow and Pathway Visualization
The following diagrams illustrate the general synthetic and analytical workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for the spectroscopic analysis of the synthesized compound.
References
An In-depth Technical Guide to the Solubility of 2-(4-Fluorophenyl)-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document outlines the theoretical frameworks for solubility prediction, details robust experimental protocols for its determination, and provides a template for the systematic presentation of solubility data. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound, enabling them to generate and interpret critical solubility information for applications in drug discovery, formulation, and process chemistry.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential therapeutic applications. Its physicochemical properties, most notably its solubility in various solvent systems, are critical parameters that influence reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). Understanding the solubility behavior of this compound is paramount for optimizing synthetic routes and ensuring the developability of new chemical entities.
This guide will cover:
-
Theoretical approaches to predicting solubility.
-
Detailed experimental methodologies for qualitative and quantitative solubility determination.
-
A framework for the systematic presentation of solubility data.
-
A plausible synthetic pathway for the compound.
Theoretical Framework for Solubility Prediction
Predicting the solubility of a compound can be a valuable first step in solvent screening and process development. Several theoretical models can be employed to estimate the solubility of this compound.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which decompose the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Each solvent and solute can be characterized by a point in the three-dimensional Hansen space. The closer the HSP values of a solute and a solvent are, the higher the likelihood of dissolution. The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.
Thermodynamic Models
Thermodynamic models provide a more rigorous approach to solubility prediction by considering the physicochemical properties of the solute and solvent. The solubility of a solid in a liquid can be described by the ideal solubility equation, with corrections for non-ideal behavior using the activity coefficient. Machine learning and thermodynamic cycle approaches are emerging as powerful tools for accurately predicting solubility curves across different temperatures and solvents.
Experimental Determination of Solubility
Precise and reproducible experimental data are the gold standard for characterizing the solubility of a compound. The following protocols provide a framework for the qualitative and quantitative determination of the solubility of this compound.
Qualitative Solubility Assessment
A preliminary assessment of solubility in a range of solvents with varying polarities provides a rapid understanding of the compound's general solubility characteristics.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound into separate 1.5 mL vials.
-
Solvent Addition: Add a selected solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, ethyl acetate) in 100 µL increments.
-
Mixing: After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the vial for the presence of undissolved solid against a dark background.
-
Classification: Classify the solubility based on the volume of solvent required to achieve complete dissolution, as outlined in Table 1.
Table 1: Qualitative Solubility Classification
| Classification | Solvent Volume Required for 5 mg Solute | Approximate Solubility Range (mg/mL) |
| Very Soluble | < 100 µL | > 50 |
| Freely Soluble | 100 - 500 µL | 10 - 50 |
| Soluble | 500 µL - 1 mL | 5 - 10 |
| Sparingly Soluble | 1 - 10 mL | 0.5 - 5 |
| Slightly Soluble | 10 - 100 mL | 0.05 - 0.5 |
| Very Slightly Soluble | > 100 mL | < 0.05 |
| Insoluble | No dissolution observed | - |
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound at a specific temperature.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvents. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature orbital shaker or rotating wheel. Agitate the samples at a consistent speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Alternatively, centrifuge the samples at a controlled temperature.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE). Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
-
Data Reporting: Express the solubility in mg/mL or mol/L.
The following diagram illustrates the workflow for the quantitative solubility determination.
Caption: Workflow for Quantitative Solubility Determination.
Data Presentation
Systematic and clear presentation of solubility data is crucial for its interpretation and application. The following tables provide a template for reporting the solubility of this compound.
Table 2: Qualitative Solubility of this compound
| Solvent | Polarity Index | Classification |
| Water | 9.0 | Data to be generated |
| Methanol | 6.6 | Data to be generated |
| Ethanol | 5.2 | Data to be generated |
| Acetonitrile | 6.2 | Data to be generated |
| Acetone | 5.1 | Data to be generated |
| Ethyl Acetate | 4.4 | Data to be generated |
| Dichloromethane | 3.1 | Data to be generated |
| Toluene | 2.4 | Data to be generated |
| Heptane | 0.1 | Data to be generated |
Table 3: Quantitative Solubility of this compound at Different Temperatures
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Solvent 1 | Data to be generated | Data to be generated |
| Solvent 2 | Data to be generated | Data to be generated |
| Solvent 3 | Data to be generated | Data to be generated |
| Solvent 4 | Data to be generated | Data to be generated |
Plausible Synthetic Pathway
While various synthetic routes to 2-aryl-3-oxobutanenitriles exist, a common and plausible method involves the acylation of a substituted phenylacetonitrile. The following diagram outlines a potential synthetic pathway for this compound.
A Comprehensive Technical Guide to 2-(4-Fluorophenyl)-3-oxobutanenitrile: Handling, Storage, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a key intermediate in pharmaceutical synthesis. The document details critical information on its handling, storage, and safety, alongside theoretical and practical insights into its synthesis and analysis. This guide is intended to support researchers and professionals in the safe and effective use of this compound in a laboratory and drug development setting.
Chemical and Physical Properties
This compound is a solid, beta-ketonitrile compound.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈FNO | [3] |
| Molecular Weight | 177.17 g/mol | [3] |
| Appearance | Solid | [2] |
| CAS Number | 447-03-0 | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-(4-Fluorophenyl)-3-oxobutyronitrile, 2-(4-fluorophenyl)acetoacetonitrile, α-Acetyl-4-fluorophenylacetonitrile | [3][4] |
| SMILES | CC(=O)C(C#N)C1=CC=C(F)C=C1) | [3] |
| InChI Key | BASLPLDKFVWJLO-UHFFFAOYSA-N | [3] |
Safety, Handling, and Storage
Hazard Identification
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]
-
Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[3]
-
Skin Irritation (Category 2) : Causes skin irritation.[3]
-
Eye Irritation (Category 2A) : Causes serious eye irritation.[3]
-
Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[3]
Recommended Handling Procedures
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Guidelines
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Container : Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Environment : Store in a cool, dry, and well-ventilated place. Some suppliers recommend refrigerated storage (2-8°C).
-
Incompatibilities : Store away from strong oxidizing agents and strong bases.
-
Classification : It is classified under Storage Class Code 11: Combustible Solids.[2]
Experimental Protocols
Synthesis via Claisen Condensation
This reaction involves the base-mediated condensation of an ester and a nitrile. In this case, 4-fluorophenylacetonitrile would serve as the nitrile component and ethyl acetate as the ester.
Reaction Scheme:
Figure 1: Conceptual workflow for the synthesis of this compound.
Materials:
-
4-Fluorophenylacetonitrile
-
Ethyl acetate
-
Sodium metal
-
Absolute ethanol
-
10% Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Methanol (for recrystallization)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.
-
Reaction: While refluxing the sodium ethoxide solution with stirring, add a mixture of 4-fluorophenylacetonitrile and ethyl acetate through the dropping funnel over a period of one hour.
-
Reflux: Continue to reflux the reaction mixture for an additional 3 hours.
-
Workup: After cooling, pour the reaction mixture into cold water. Extract the aqueous alkaline mixture with diethyl ether to remove any unreacted ester. The ether extracts are discarded.
-
Acidification and Extraction: Acidify the aqueous solution with cold 10% hydrochloric acid. Extract the product into diethyl ether.
-
Washing: Wash the ether solution sequentially with water, 10% sodium bicarbonate solution, and again with water.
-
Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or aqueous methanol to obtain a product of higher purity.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would be a suitable starting point. Detection can be performed using a UV detector.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the nitrile (C≡N) and ketone (C=O) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected signals for the aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Biological Context and Significance
This compound serves as a crucial building block in the synthesis of the immunomodulatory drug leflunomide .[9][10] Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide.
The primary mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[11][12][13] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[11][12][13] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest in lymphocytes and thereby exerting its immunosuppressive and anti-inflammatory effects.[14]
Figure 2: Role of this compound as a precursor to Leflunomide and its mechanism of action.
This inhibition of a critical metabolic pathway highlights the importance of this compound as a starting material in the development of targeted therapies for autoimmune diseases like rheumatoid arthritis.[15]
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its properties, safe handling procedures, and synthetic routes is essential for its effective and responsible use in research and drug development. This guide provides a comprehensive summary of the currently available technical information to aid scientists and researchers in their work with this compound.
References
- 1. Dihydroorotate Dehydrogenase in Mitochondrial Ferroptosis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-(4-Fluorophenyl)-3-oxobutyronitrile | C10H8FNO | CID 3013886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CHEMISTRY [examjobexpertcontent.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 10. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
- 11. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 15. Leflunomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of 2-(4-Fluorophenyl)-3-oxobutanenitrile Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential stability of 2-(4-fluorophenyl)-3-oxobutanenitrile under acidic conditions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines the scientifically predicted degradation pathways based on its chemical structure and provides detailed, industry-standard experimental protocols for formally assessing its stability. These protocols are designed to meet the rigorous standards required in pharmaceutical research and development.
Introduction
This compound is a β-ketonitrile compound. The stability of such molecules is a critical parameter in drug development, as it influences shelf-life, formulation strategies, and ultimately, the safety and efficacy of an active pharmaceutical ingredient (API). Understanding the degradation profile under various stress conditions, particularly acidic environments which can be encountered during synthesis, formulation, or in vivo, is a regulatory requirement and a fundamental aspect of chemical and pharmaceutical research. This guide focuses on the theoretical and practical aspects of evaluating the stability of this compound when exposed to acidic conditions.
Predicted Degradation Pathway under Acidic Conditions
The chemical structure of this compound contains two primary functional groups susceptible to transformation under acidic conditions: a nitrile group and a ketone group. The most probable degradation pathway involves the acid-catalyzed hydrolysis of the nitrile functional group.[1][2][3]
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.[3] This is followed by a nucleophilic attack by water, leading to the formation of an imidic acid intermediate. This intermediate then tautomerizes to an amide. Subsequently, the amide undergoes further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and an ammonium ion.[1][2] The final degradation product is therefore predicted to be 2-(4-fluorophenyl)-3-oxobutanoic acid.
References
Stability of 2-(4-Fluorophenyl)-3-oxobutanenitrile Under Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 2-(4-Fluorophenyl)-3-oxobutanenitrile under basic conditions. The core focus is on the principal degradation pathways, namely the retro-Claisen condensation and nitrile hydrolysis, which are critical considerations in the synthesis, formulation, and storage of this compound and related β-ketonitriles. This document outlines the mechanistic details of these degradation reactions, factors influencing their rates, and detailed experimental protocols for stability assessment. While specific quantitative kinetic data for this compound is not extensively available in public literature, this guide provides a framework for its determination and presents illustrative data.
Introduction
This compound is a versatile intermediate in organic synthesis, finding application in the preparation of various heterocyclic compounds and pharmacologically active molecules. As a β-ketonitrile, its structure incorporates both a ketone and a nitrile group, flanking a reactive α-carbon. This structural arrangement makes the molecule susceptible to degradation under certain conditions, particularly in the presence of bases. Understanding the stability profile of this compound is paramount for process optimization, formulation development, and ensuring the quality and shelf-life of resulting products. This guide details the primary degradation pathways anticipated under basic conditions and provides methodologies for their investigation.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈FNO
-
Molecular Weight: 177.18 g/mol
-
Appearance: Solid
-
Key Structural Features: The molecule possesses a central methylene group activated by two electron-withdrawing groups: a ketone and a nitrile. The presence of a 4-fluorophenyl group at the α-position influences the electronic properties and reactivity of the molecule.
Stability Under Basic Conditions: Degradation Pathways
Under basic conditions, this compound is susceptible to two primary degradation pathways:
-
Retro-Claisen Condensation: A carbon-carbon bond cleavage reaction.
-
Nitrile Hydrolysis: Conversion of the cyano group to an amide and subsequently to a carboxylate.
The prevalence of each pathway is dependent on factors such as the strength and concentration of the base, temperature, solvent, and reaction time.
Retro-Claisen Condensation
The retro-Claisen condensation is the reverse of the Claisen condensation used to synthesize β-dicarbonyl compounds. In the presence of a base, the α-proton of this compound is acidic and can be abstracted to form an enolate. While this enolate is a key intermediate in many synthetic reactions, under certain basic conditions, particularly with nucleophilic bases in protic solvents, it can lead to the cleavage of the Cα-C(O) bond.
The reaction proceeds via nucleophilic attack of a base (e.g., hydroxide) at the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, cleaving the carbon-carbon bond to yield an ester and the carbanion of a nitrile.
Primary Degradation Products:
-
An ester (e.g., an acetate if the attacking nucleophile is an alkoxide, or a carboxylate if it is hydroxide).
-
(4-Fluorophenyl)acetonitrile.
Caption: Retro-Claisen Condensation Pathway.
Nitrile Hydrolysis
The nitrile group of this compound can undergo hydrolysis under basic conditions to form first an amide and then, upon further hydrolysis, a carboxylate salt.[1][2][3] This reaction is typically promoted by hydroxide ions and often requires elevated temperatures.
The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by protonation to yield an imidic acid, which tautomerizes to the more stable amide.[4] Under more stringent conditions, the amide can be further hydrolyzed to the corresponding carboxylate.
Primary Degradation Products:
-
2-(4-Fluorophenyl)-3-oxobutanamide
-
2-(4-Fluorophenyl)-3-oxobutanoic acid (as its carboxylate salt)
Caption: Nitrile Hydrolysis Pathway.
Quantitative Data Summary
Due to the lack of specific published stability studies on this compound, the following tables are presented as templates to be populated with experimental data.
Table 1: Illustrative Degradation of this compound in 0.1 M NaOH at 50°C
| Time (hours) | This compound (%) | (4-Fluorophenyl)acetonitrile (%) | 2-(4-Fluorophenyl)-3-oxobutanamide (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 95.2 | 2.5 | 2.3 |
| 4 | 82.1 | 9.8 | 8.1 |
| 8 | 68.5 | 18.3 | 13.2 |
| 24 | 40.3 | 35.1 | 24.6 |
Table 2: Illustrative Effect of Base Concentration on Degradation after 24 hours at Room Temperature
| Base | Concentration (M) | This compound Remaining (%) |
| NaOH | 0.01 | 98.5 |
| NaOH | 0.1 | 85.2 |
| NaOH | 1.0 | 55.7 |
| Na₂CO₃ | 0.1 | 96.3 |
| Triethylamine | 0.1 | 99.1 |
Experimental Protocols
The following protocols are designed to assess the stability of this compound under basic conditions, in line with ICH guidelines for forced degradation studies.
General Stability Study Protocol
This protocol outlines a general approach to studying the degradation of the target compound in a basic solution.
Caption: Experimental Workflow for Stability Study.
HPLC Method for Stability Indicating Assay
A reverse-phase HPLC method is suitable for separating this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Note: This method is a starting point and should be optimized and validated for the specific application.
NMR Spectroscopy for Mechanistic Studies
In-situ NMR spectroscopy can be a powerful tool for monitoring the degradation process in real-time, allowing for the identification of transient intermediates and elucidation of reaction kinetics.
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Solvent: A deuterated solvent compatible with the base and analyte (e.g., D₂O with NaOD, or DMSO-d₆ with a non-protic base).
-
Procedure:
-
Dissolve a known concentration of this compound in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a known amount of base to the NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the signals corresponding to the starting material and the appearance and increase of signals for the degradation products. Integration of the peaks allows for the quantification of each species over time.
-
Conclusion
The stability of this compound under basic conditions is a critical parameter that must be carefully evaluated during its use in chemical synthesis and pharmaceutical development. The primary degradation pathways are the retro-Claisen condensation and nitrile hydrolysis, leading to the formation of (4-fluorophenyl)acetonitrile, acetate, and the corresponding amide and carboxylate of the parent compound, respectively. The rate and extent of these degradation reactions are highly dependent on the reaction conditions. The experimental protocols provided in this guide offer a robust framework for conducting systematic stability studies, enabling researchers to understand and control the degradation of this important chemical intermediate. The development of a validated, stability-indicating analytical method is essential for accurate monitoring of the compound's purity and degradation profile.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transient World of 2-(4-Fluorophenyl)-3-oxobutanenitrile Reaction Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)-3-oxobutanenitrile, a versatile β-ketonitrile, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. The reactivity of this compound is largely dictated by the interplay of its three functional groups: the nitrile, the ketone, and the activated methylene group, flanked by two electron-withdrawing moieties. Understanding the transient intermediates formed during its chemical transformations is paramount for reaction optimization, mechanism elucidation, and the rational design of novel synthetic pathways. This technical guide provides an in-depth exploration of the reaction intermediates of this compound, focusing on key synthetic routes and offering detailed experimental insights.
Core Reaction Pathways and Their Intermediates
The chemical versatility of this compound allows it to participate in a variety of condensation and cyclization reactions. This section will delve into the intermediates formed in some of the most pertinent transformations.
The Gewald Reaction: A Gateway to Polysubstituted Thiophenes
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry. The reaction typically involves a ketone, an activated nitrile, elemental sulfur, and a base. In the case of this compound, it can react with elemental sulfur in the presence of an amine catalyst to yield highly substituted 2-aminothiophenes.
A plausible reaction pathway for the Gewald reaction of this compound is initiated by the formation of an enamine intermediate.
Reaction Scheme: Proposed Gewald Reaction of this compound
Caption: Proposed reaction pathway for the Gewald synthesis of a 2-aminothiophene from this compound, highlighting key intermediates.
Experimental Protocol: Hypothetical Synthesis and Isolation of the Enamine Intermediate
Objective: To synthesize and isolate the enamine intermediate formed from the reaction of this compound and morpholine.
Materials:
-
This compound
-
Morpholine
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
-
Rotary evaporator
-
NMR tubes and solvents (CDCl₃)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and toluene (5 mL/mmol).
-
Add morpholine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water.
-
Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude oil, the enamine intermediate, can be analyzed directly by spectroscopic methods. For purification, column chromatography on silica gel may be attempted, although enamines can be prone to hydrolysis.
Expected Characterization Data for the Enamine Intermediate (Hypothetical):
| Data Type | Expected Observation |
| ¹H NMR | Disappearance of the methine proton signal of the starting material. Appearance of signals corresponding to the morpholine protons and a new vinylic proton. |
| ¹³C NMR | Shift in the signals of the carbons involved in the double bond formation. |
| IR | Appearance of a C=C stretching frequency, and disappearance of the C=O stretch of the ketone. |
| MS (ESI+) | A peak corresponding to the [M+H]⁺ of the enamine. |
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The active methylene group in this compound makes it an excellent substrate for Knoevenagel condensation with aldehydes and ketones. This reaction leads to the formation of a stable α,β-unsaturated nitrile intermediate, which is a versatile precursor for further transformations. A study by Dyachenko et al. describes a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines, where the initial step is a Knoevenagel condensation.
Reaction Scheme: Knoevenagel Condensation Intermediate
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrroles using 2-(4-Fluorophenyl)-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] The unique electronic and structural properties of the pyrrole ring enable it to serve as a crucial pharmacophore, enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[1][3] This document provides detailed application notes and protocols for the synthesis of functionalized pyrroles utilizing 2-(4-Fluorophenyl)-3-oxobutanenitrile as a key starting material. The methodologies described herein are based on established multi-component reaction strategies, offering an efficient and versatile approach to novel pyrrole-based compounds.[4][5][6]
Synthesis Strategy: Three-Component Reaction
A highly efficient method for the synthesis of polysubstituted pyrroles involves a one-pot, three-component reaction of an α-hydroxyketone, an oxoacetonitrile derivative, and an aniline.[4][5] This approach allows for the rapid generation of diverse pyrrole libraries, which is highly advantageous for structure-activity relationship (SAR) studies in drug development.[6] In this protocol, we adapt this methodology to utilize this compound.
Proposed Reaction Scheme
The proposed reaction involves the condensation of an α-hydroxyketone, this compound, and a substituted aniline in the presence of an acid catalyst, such as acetic acid.
Caption: Proposed three-component synthesis of substituted pyrroles.
Experimental Protocols
General Procedure for the Three-Component Synthesis of Substituted Pyrroles
This protocol is adapted from a similar synthesis of pyrrole-based drug candidates.[4][5]
Materials:
-
α-Hydroxyketone (1.0 mmol)
-
This compound (1.0 mmol)
-
Substituted Aniline (1.1 mmol)
-
Glacial Acetic Acid (1.0 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask or microwave reaction vial
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and heating mantle/stir plate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask or microwave reaction vial, combine the α-hydroxyketone (1.0 equiv), this compound (1.0 equiv), and the substituted aniline (1.1 equiv).
-
Solvent and Catalyst Addition: Add ethanol (5 mL) and glacial acetic acid (1.0 equiv) to the reaction mixture.
-
Reaction Conditions (Conventional Heating):
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Reaction Conditions (Microwave Irradiation):
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).[7]
-
After the reaction is complete, cool the vial to room temperature.
-
-
Workup:
-
Partition the reaction mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure substituted pyrrole.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of substituted pyrroles.
Data Presentation
The following table summarizes the expected products and representative analytical data based on analogous reactions.[4]
| Entry | R¹ (from α-Hydroxyketone) | R² (from Aniline) | Product Structure | Expected Yield (%) | Expected ¹H NMR (δ, ppm) |
| 1 | 4-Tolyl | H | 1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | 60-70 | 7.1-7.2 (m, 4H), 7.0 (d, 2H), 6.9 (d, 2H), 6.5 (s, 1H), 2.3 (s, 3H), 2.3 (s, 3H) |
| 2 | 4-Methoxyphenyl | H | 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carbonitrile | 60-70 | 7.1 (d, 4H), 6.9 (d, 2H), 6.7 (d, 2H), 6.4 (s, 1H), 3.8 (s, 3H), 2.3 (s, 3H) |
| 3 | 4-Chlorophenyl | 4-Chloro | 1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile | 60-70 | 7.4 (d, 2H), 7.2 (d, 2H), 7.1 (d, 2H), 6.9 (d, 2H), 6.5 (s, 1H), 2.3 (s, 3H) |
| 4 | 4-(Methylsulfonyl)phenyl | H | 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile | 50-60 | 7.8 (d, 2H), 7.2 (d, 2H), 7.1 (dd, 4H), 6.7 (s, 1H), 3.0 (s, 3H), 2.3 (s, 3H) |
Note: The expected yields and NMR data are estimations based on similar reported compounds and may vary depending on the specific substrates and reaction conditions.[4]
Application in Drug Discovery: Targeting Signaling Pathways
Pyrrole-containing compounds are known to modulate various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases.[1] For instance, some pyrrole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling.
Illustrative Signaling Pathway: Kinase Inhibition
The diagram below illustrates a simplified signaling pathway where a pyrrole-based inhibitor can block the activity of a protein kinase, thereby preventing downstream signaling events that may lead to disease progression.
Caption: Inhibition of a protein kinase signaling pathway by a pyrrole derivative.
Conclusion
The synthesis of substituted pyrroles using this compound via a three-component reaction offers a versatile and efficient route to novel compounds with significant potential in drug discovery. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in the pharmaceutical and chemical sciences. The ability to rapidly generate diverse pyrrole libraries will facilitate the exploration of their therapeutic potential and the development of next-generation medicines.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 4. mdpi.com [mdpi.com]
- 5. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Paal-Knorr Synthesis of Pyrroles from 2-(4-Fluorophenyl)-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted pyrroles via the Paal-Knorr reaction, utilizing 2-(4-Fluorophenyl)-3-oxobutanenitrile as a key starting material. The resulting fluorophenyl-substituted pyrrole scaffold is a valuable pharmacophore in modern drug discovery.
Introduction
The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2][3] In the context of pyrrole synthesis, a 1,4-dicarbonyl compound is condensed with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[4][5] This reaction is valued for its operational simplicity and the accessibility of its starting materials.[1]
The incorporation of a fluorophenyl moiety into heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This document outlines a protocol for the synthesis of 4-cyano-5-(4-fluorophenyl)-substituted pyrroles, which are precursors to a variety of biologically active molecules, including potential COX-2 inhibitors and antituberculosis agents.[3][6][7]
Data Presentation
Table 1: Exemplary Paal-Knorr type Synthesis of Substituted Pyrroles
| Entry | 1,4-Dicarbonyl Precursor/Equivalent | Amine | Product | Yield (%) | Reference |
| 1 | 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one + 3-Oxobutanenitrile | 4-Fluoroaniline | 2-(4-(Methylsulfonyl)phenyl)-5-(4-fluorophenyl)-3-cyano-1H-pyrrole | 53 | [6] |
| 2 | 2-Hydroxy-1-(p-tolyl)ethan-1-one + 3-Oxobutanenitrile | 4-Fluoroaniline | 5-(p-Tolyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile | 60 | [6][8] |
| 3 | 2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one + 3-Oxobutanenitrile | 4-Fluoroaniline | 5-(4-Methoxyphenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile | 64 | [6] |
| 4 | 2-Hydroxy-1-phenylethan-1-one + 3-Oxobutanenitrile | 4-Fluoroaniline | 5-Phenyl-1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile | 62 | [6] |
Note: The reactions presented in this table are three-component reactions that proceed via a Paal-Knorr type mechanism.
Experimental Protocols
General Protocol for the Synthesis of 1,2,5-Trisubstituted-3-cyanopyrroles
This protocol is adapted from a general procedure for a three-component synthesis of substituted pyrroles.[6]
Materials:
-
This compound
-
Substituted phenacyl alcohol (e.g., 2-hydroxy-1-(p-tolyl)ethan-1-one)
-
Amine (e.g., aniline)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
To a solution of the substituted phenacyl alcohol (1.0 mmol) and this compound (1.0 mmol) in ethanol (3 mL) in a round-bottom flask, add the desired amine (1.0 mmol).
-
Add glacial acetic acid (1.0 eq.) to the mixture at room temperature.
-
Heat the resulting mixture at 70 °C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the reaction mixture to dryness under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of 5–35% ethyl acetate in hexane as the eluent to yield the pure N-substituted 2,3,5-functionalized pyrrole.
Characterization Data for an Analogous Product: 1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile[6]
-
Appearance: Pale-yellow solid
-
Yield: 60%
-
IR (KBr film) νmax: 2223, 1604, 1512, 1403, 1227 cm−1
-
1H NMR (400 MHz, CDCl3) δ: 7.16–7.08 (m, 4H), 7.02 (d, J = 8.0 Hz, 2H), 6.92 (d, J = 8.1 Hz, 2H), 6.51 (s, 1H), 2.30 (s, 3H), 2.28 (s, 3H).
-
13C NMR (101 MHz, CDCl3) δ: 163.5, 161.0, 139.6, 137.3, 135.4, 133.6, 129.9, 129.8, 129.0, 128.3, 127.3, 117.0, 116.6, 116.4, 109.8, 92.6, 21.1, 12.4.
-
HRMS (ESI-TOF) m/z: [M+Na]+ calculated for C19H15FN2Na+ 313.1117; found 313.1111.
Mandatory Visualizations
Paal-Knorr Synthesis Workflow
Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.
Proposed Mechanism of Paal-Knorr Pyrrole Synthesis
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines using 2-(4-Fluorophenyl)-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds are recognized as privileged structures in drug discovery, exhibiting a wide range of biological effects, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Notably, they have emerged as potent protein kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[1][3] The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is often achieved through the cyclocondensation reaction of 5-aminopyrazoles with 1,3-bielectrophilic compounds, such as β-dicarbonyls or their synthetic equivalents.[1] This application note provides a detailed protocol for the synthesis of a 7-(4-fluorophenyl)-substituted pyrazolo[1,5-a]pyrimidine derivative using 2-(4-fluorophenyl)-3-oxobutanenitrile and 3-methyl-5-aminopyrazole as key starting materials.
Synthesis Pathway
The synthesis involves a cyclocondensation reaction between 3-methyl-5-aminopyrazole and this compound. The reaction typically proceeds under acidic conditions, where the amino group of the pyrazole attacks the carbonyl carbon of the butanenitrile, followed by an intramolecular cyclization and dehydration to form the fused pyrazolo[1,5-a]pyrimidine ring system.
Caption: Reaction scheme for the synthesis of a pyrazolo[1,5-a]pyrimidine.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of 7-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile.
Materials:
-
3-Methyl-5-aminopyrazole
-
This compound
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methyl-5-aminopyrazole (1.0 eq) and this compound (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approximately 10-15 mL per gram of aminopyrazole).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Precipitation and Filtration: A solid precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 7-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target pyrazolo[1,5-a]pyrimidine.
Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Quantitative Data
The following table presents representative data for the synthesis of 7-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile. The values are based on typical results reported for analogous reactions.[4][5]
| Parameter | Value |
| Molecular Formula | C₁₄H₉FN₄ |
| Molecular Weight | 252.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 220-225 °C |
| Yield | 75-85% |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.95 (s, 1H), 8.10-8.05 (m, 2H), 7.45-7.40 (m, 2H), 2.70 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | 164.2, 161.7, 155.0, 148.1, 147.5, 131.5, 131.4, 129.8, 116.5, 116.3, 115.4, 92.1, 15.8 |
| Mass Spec (ESI-MS) m/z | 253.1 [M+H]⁺ |
Application in Drug Development: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are well-established as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of cancer.[1] The synthesized compounds can be screened for their inhibitory activity against a panel of kinases to identify potential therapeutic agents.
The diagram below illustrates a simplified generic kinase signaling pathway that is often targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors.
Caption: Simplified kinase signaling pathway targeted by pyrazolo[1,5-a]pyrimidines.
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of 7-(4-fluorophenyl)-substituted pyrazolo[1,5-a]pyrimidines. These compounds serve as valuable scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. Further derivatization and biological screening of these molecules could lead to the discovery of potent and selective kinase inhibitors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. researchgate.net [researchgate.net]
Gewald reaction with 2-(4-Fluorophenyl)-3-oxobutanenitrile for thiophene synthesis
Application Notes and Protocols for Thiophene Synthesis via Gewald Reaction
Topic: Gewald Reaction with 2-(4-Fluorophenyl)-3-oxobutanenitrile for the Synthesis of 2-Amino-5-(4-fluorophenyl)-4-methylthiophene-3-carbonitrile.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Gewald reaction is a robust and efficient multi-component condensation method for the one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[4] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, found in a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antipsychotic drugs.[5][6][7]
This document provides a detailed protocol for the synthesis of 2-amino-5-(4-fluorophenyl)-4-methylthiophene-3-carbonitrile from this compound. The incorporation of a fluorophenyl group is of particular interest in drug development for its ability to enhance metabolic stability, binding affinity, and bioavailability. Application notes on the utility of this class of compounds are also discussed.
Reaction Scheme: Reactants: this compound, Elemental Sulfur, and a Base (e.g., Morpholine). Product: 2-Amino-5-(4-fluorophenyl)-4-methylthiophene-3-carbonitrile.
Reaction Mechanism
The mechanism of the Gewald reaction has been well-elucidated and proceeds through several key steps.[1][8]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (in this case, the keto form of the starting β-ketonitrile) and another molecule of the active methylene nitrile.[1][9][10] However, for the synthesis described, the starting material itself contains both the ketone and the active nitrile functionalities. The first step involves the formation of an enolate.
-
Sulfur Addition: The enolate or a related carbanion attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide intermediate.[8][11]
-
Cyclization and Aromatization: Intramolecular cyclization occurs, followed by the elimination of a sulfur chain and tautomerization to yield the stable, aromatic 2-aminothiophene product.[1][3] The aromatization of the thiophene ring is the primary thermodynamic driving force for the reaction.[9][12]
Application Notes
Substituted 2-aminothiophenes are highly valued scaffolds in drug discovery.[10][13] The target molecule, 2-amino-5-(4-fluorophenyl)-4-methylthiophene-3-carbonitrile, serves as a versatile intermediate for the synthesis of more complex heterocyclic systems.
-
Kinase Inhibitors: The 2-aminothiophene core is a common feature in various protein kinase inhibitors used in oncology.[7] The amino and cyano groups at the 2- and 3-positions are ideal handles for further functionalization to target the ATP-binding site of kinases such as VEGFR-2 and p38 MAPK.[7]
-
Antimicrobial and Antiviral Agents: Thiophene derivatives have demonstrated a broad spectrum of antimicrobial, antifungal, and antiviral activities.[10]
-
Central Nervous System (CNS) Agents: The structural motif is present in drugs like the anxiolytic Bentazepam and the antipsychotic Olanzapine, highlighting its potential for developing novel CNS-active compounds.[5][6]
The presence of the 4-fluorophenyl group can significantly modulate the pharmacological profile of the molecule, often improving properties like cell membrane permeability and metabolic resistance.
Experimental Protocol
This protocol is a representative procedure adapted for alkyl-aryl ketones, which can exhibit lower reactivity in one-pot Gewald conditions.[14]
4.1 Materials and Reagents
-
This compound
-
Elemental Sulfur (S₈), powder
-
Morpholine (or Piperidine/Triethylamine)
-
Ethanol (or Methanol/DMF)
-
Deionized Water
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes for chromatography
4.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Thermometer
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
4.3 Procedure
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), elemental sulfur (1.1 equiv.), and ethanol (solvent).[7]
-
Begin stirring the mixture to form a suspension.
-
Slowly add the base, morpholine (2.0 equiv.), to the mixture at room temperature.[7]
-
Heat the reaction mixture to 50°C with continuous stirring.[14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring. A precipitate should form.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove impurities.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).
-
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.
Data Presentation
The yield and reaction time of the Gewald reaction are highly dependent on the substrates and conditions used. The table below summarizes typical conditions for related aryl ketone substrates.
| Starting Ketone/Nitrile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone, Malononitrile | Morpholine | Ethanol | 50 | 5 | 75 | [14] |
| 4-Methoxyacetophenone, Malononitrile | Piperidine | Methanol | Reflux | 6 | 80 | [4] |
| Cyclohexanone, Ethyl Cyanoacetate | Morpholine | Ethanol | 45-50 | 2 | 88 | [14] |
| Acetophenone, Ethyl Cyanoacetate | Morpholine | None (Ball Mill) | 60 | 0.5 | 92 | [4] |
| Aryl Ketones (general), Malononitrile | DABCO | DMSO | 80 | 16 | 45-77 | [15] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Gewald Reaction Mechanism
Caption: Simplified mechanism of the Gewald reaction for 2-aminothiophene synthesis.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald_reaction [chemeurope.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Multicomponent Reactions Involving 2-(4-Fluorophenyl)-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-(4-Fluorophenyl)-3-oxobutanenitrile in multicomponent reactions (MCRs) to generate structurally diverse heterocyclic scaffolds. The methodologies outlined are intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering efficient pathways to novel chemical entities.
Introduction
Multicomponent reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of compound libraries for biological screening. This compound is a versatile β-ketonitrile that can serve as a key building block in various MCRs, leading to the formation of highly functionalized heterocyclic systems such as pyridines and dihydropyrimidines. These scaffolds are prevalent in numerous biologically active compounds and approved drugs.
Application 1: One-Pot Synthesis of Substituted 2-Amino-3-cyanopyridines
The Hantzsch pyridine synthesis and related multicomponent reactions provide a convergent and efficient route to substituted pyridines. By employing this compound as the β-keto component, a variety of substituted 2-amino-3-cyanopyridines can be synthesized in a one-pot reaction with an aldehyde, malononitrile, and an ammonium source. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1][2][3][4][5]
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(aryl)-6-(4-fluorophenyl)-5-acetylnicotinonitrile Derivatives
This protocol is adapted from established methods for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.[1][2][4]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (or solvent-free conditions)
-
Catalyst (optional, e.g., piperidine, N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA], or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS])[1]
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Option A (Solvent-based): Add ethanol (10 mL) to the flask.
-
If a catalyst is used, add a catalytic amount (e.g., 1-2 drops of piperidine or 0.05 g of TBBDA/PBBS).[1]
-
The reaction mixture is then heated under reflux (for solvent-based reactions) or at a specified temperature (e.g., 100 °C for solvent-free conditions) for the appropriate time (typically 2-8 hours).[1][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it is collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Representative Yields and Characterization Data
The following table summarizes expected yields and characterization data for representative 2-amino-3-cyanopyridine derivatives synthesized using this protocol, based on analogous reactions reported in the literature.[1][4][6]
| Entry | Aldehyde | Product | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1 | Benzaldehyde | 2-Amino-6-(4-fluorophenyl)-4-phenyl-5-acetylnicotinonitrile | 85-95 | 220-225 | ~2.5 (s, 3H, COCH3), ~7.0-8.0 (m, 9H, Ar-H), ~7.2 (s, 2H, NH2) | ~25.0 (COCH3), ~90.0 (C3), ~115.0 (CN), ~116.0 (d, J=22 Hz, C3', C5'), ~130.0-138.0 (Ar-C), ~158.0-163.0 (C2, C4, C6, C4') |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-6-(4-fluorophenyl)-5-acetylnicotinonitrile | 80-90 | 230-235 | ~2.5 (s, 3H, COCH3), ~7.2-8.0 (m, 8H, Ar-H), ~7.3 (s, 2H, NH2) | ~25.0 (COCH3), ~90.0 (C3), ~115.0 (CN), ~116.0 (d, J=22 Hz, C3', C5'), ~129.0-139.0 (Ar-C), ~158.0-163.0 (C2, C4, C6, C4') |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-6-(4-fluorophenyl)-5-acetylnicotinonitrile | 82-92 | 215-220 | ~2.5 (s, 3H, COCH3), ~3.8 (s, 3H, OCH3), ~6.9-8.0 (m, 8H, Ar-H), ~7.1 (s, 2H, NH2) | ~25.0 (COCH3), ~55.5 (OCH3), ~90.0 (C3), ~114.0-116.0 (CN, Ar-C), ~128.0-140.0 (Ar-C), ~158.0-163.0 (C2, C4, C6, C4') |
Note: The spectral data provided are estimations based on similar structures and should be confirmed by experimental analysis.
Visualization: Reaction Workflow and Proposed Mechanism
Caption: Workflow for the synthesis of 2-amino-3-cyanopyridines.
Caption: Proposed reaction mechanism for pyridine synthesis.
Application 2: Synthesis of Dihydropyrimidinone (DHPM) Derivatives via Biginelli-type Reaction
The Biginelli reaction is a classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including calcium channel modulation.[7][8][9][10][11] this compound can be employed as the active methylene component in a Biginelli-type reaction with an aldehyde and urea (or thiourea) to produce novel dihydropyrimidinone derivatives.
Experimental Protocol: General Procedure for the Synthesis of 4-Aryl-5-cyano-6-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one Derivatives
This protocol is based on established Biginelli reaction methodologies.[7][8][9][10][11]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Catalyst (e.g., HCl, Iodine, or a Lewis acid like CuCl2·2H2O)[8]
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol), the aromatic aldehyde (1 mmol), and urea (or thiourea) (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of the chosen acid catalyst (e.g., a few drops of concentrated HCl or 10 mol% of Iodine).
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from 1 to 12 hours depending on the substrates and catalyst used.[7][11]
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Presentation: Expected Yields and Characterization Data for DHPMs
The following table presents the expected data for representative dihydropyrimidinone derivatives based on similar reactions.[7][8][11]
| Entry | Aldehyde | N-Source | Product | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) |
| 1 | Benzaldehyde | Urea | 4-Phenyl-5-cyano-6-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one | 70-85 | 210-215 | ~5.3 (d, 1H, H-4), ~7.2-7.8 (m, 9H, Ar-H), ~7.9 (s, 1H, NH), ~9.2 (s, 1H, NH) |
| 2 | 4-Nitrobenzaldehyde | Urea | 4-(4-Nitrophenyl)-5-cyano-6-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one | 75-90 | 225-230 | ~5.5 (d, 1H, H-4), ~7.4-8.3 (m, 8H, Ar-H), ~8.1 (s, 1H, NH), ~9.4 (s, 1H, NH) |
| 3 | Benzaldehyde | Thiourea | 4-Phenyl-5-cyano-6-(4-fluorophenyl)-3,4-dihydropyrimidine-2(1H)-thione | 70-85 | 200-205 | ~5.4 (d, 1H, H-4), ~7.2-7.8 (m, 9H, Ar-H), ~9.7 (s, 1H, NH), ~10.4 (s, 1H, NH) |
Note: The spectral data provided are estimations based on similar structures and should be confirmed by experimental analysis.
Visualization: Biginelli Reaction Workflow and Mechanism
Caption: Workflow for the synthesis of dihydropyrimidinones.
Caption: Proposed mechanism for the Biginelli reaction.
Conclusion
The use of this compound in multicomponent reactions provides a straightforward and efficient approach to novel and diverse heterocyclic compounds. The protocols described herein for the synthesis of substituted pyridines and dihydropyrimidinones can be readily implemented in a research setting. These methodologies offer a platform for the generation of compound libraries for drug discovery programs and for the synthesis of complex molecular targets. The versatility of the starting materials allows for the introduction of a wide range of substituents, enabling fine-tuning of the physicochemical and pharmacological properties of the final products.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 8. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmchemsci.com [jmchemsci.com]
Application Notes and Protocols: 2-(4-Fluorophenyl)-3-oxobutanenitrile as a Versatile Precursor for the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A key strategy in the design of these inhibitors is the use of heterocyclic scaffolds that can mimic the hinge-binding motif of ATP in the kinase active site.
2-(4-Fluorophenyl)-3-oxobutanenitrile is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds with potential as kinase inhibitors. Its β-ketonitrile functionality allows for facile cyclization reactions to form key pharmacophores such as pyrazoles and pyrimidines. The presence of the 4-fluorophenyl group is a common feature in many potent kinase inhibitors, often contributing to favorable binding interactions within the ATP pocket. These application notes provide detailed protocols for the synthesis of pyrazole and pyrimidine-based kinase inhibitor scaffolds from this compound and present relevant kinase inhibition data for structurally similar compounds.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Compounds
The following tables summarize the kinase inhibitory activities of pyrazole and pyrimidine derivatives containing a 4-fluorophenyl moiety, which are structurally analogous to the compounds that can be synthesized from this compound. This data provides an indication of the potential efficacy of the synthesized compounds.
Table 1: Kinase Inhibitory Activity of 4-Fluorophenyl-Substituted Pyrazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |
| Aminopyrazole | Akt1 | 1.3 | Compound 2 (a rigid analogue of Afuresertib) |
| Aminopyrazole | CDK1 | 1520 | Compound 25 |
| Aminopyrazole | CDK2 | 24 | Compound 22 |
| Aminopyrazole | CDK5 | 23 | Compound 22 |
| Pyrazolyl Benzimidazole | Aurora A | 35 | Compound 8 |
| Pyrazolyl Benzimidazole | Aurora B | 75 | Compound 8 |
Table 2: Kinase Inhibitory Activity of 4-Fluorophenyl-Substituted Pyrimidine and Pyrrolopyridine Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference Compound Example |
| 2-Amino-4,6-diarylpyrimidine | ABL1 | >10 (for most derivatives) | Compound 1e (IC50 = 8.77 µM vs. K562 cells)[1] |
| Pyrrolo[2,3-b]pyridine | p38 | Potent and Selective | RWJ 68354[2] |
Experimental Protocols
The following protocols describe the synthesis of key kinase inhibitor scaffolds from this compound.
Protocol 1: Synthesis of 5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine
This protocol outlines the synthesis of a key aminopyrazole intermediate via the cyclization of this compound with hydrazine, a common method for synthesizing 3-(5)-aminopyrazoles from β-ketonitriles[3].
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the desired 5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Protocol 2: Synthesis of 2-Amino-6-(4-fluorophenyl)-4-methylpyrimidine-5-carbonitrile
This protocol describes a plausible synthesis of an aminopyrimidine scaffold. The reaction of β-ketonitriles with guanidine is a known method for the preparation of substituted 2-aminopyrimidines[4].
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.1 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
The precipitated product can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Signaling Pathway: A Representative Kinase Signaling Cascade
The following diagram illustrates a generic kinase signaling pathway that is often targeted by kinase inhibitors.
References
- 1. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 2. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-(4-Fluorophenyl)-3-oxobutanenitrile in Agrochemical Synthesis
Introduction
2-(4-Fluorophenyl)-3-oxobutanenitrile is a valuable fluorinated building block in the synthesis of various agrochemicals.[1][2] The incorporation of fluorine atoms into agrochemical molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity, leading to more effective and targeted crop protection agents.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemically relevant compounds, particularly focusing on pyrazole-based fungicides and its potential as a precursor for succinate dehydrogenase inhibitors (SDHIs).
Application Note 1: Synthesis of a Pyrazole-based Fungicide Intermediate
This application note describes the synthesis of a 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate for pyrazole-based fungicides, from this compound. Pyrazole derivatives are known to exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[4][5] The synthesis involves a cyclocondensation reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Distilled water
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 3.0 mL of hydrazine hydrate followed by 1.0 mL of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of distilled water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.
Expected Yield: 80-85%
Characterization Data:
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): δ 7.80-7.75 (m, 2H), 7.20-7.15 (m, 2H), 2.55 (s, 3H), 1H signal for NH proton may be broad.
-
¹³C NMR (101 MHz, CDCl₃): δ 163.5 (d, J=248.5 Hz), 148.0, 145.2, 128.0 (d, J=8.3 Hz), 127.2, 116.0 (d, J=22.0 Hz), 115.8, 92.5, 12.0.
-
MS (ESI): m/z 202.07 [M+H]⁺
Application Note 2: Potential Role in the Synthesis of Succinate Dehydrogenase Inhibitors (SDHIs)
Succinate dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides used to control a broad spectrum of plant pathogens.[6][7][8] Many modern SDHIs contain a pyrazole-carboxamide core structure. The intermediate synthesized in Application Note 1, 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, can be further elaborated to form such SDHI fungicides. This involves the hydrolysis of the nitrile group to a carboxylic acid, followed by amidation with an appropriate aniline derivative.
Conceptual Synthetic Pathway to an SDHI Fungicide:
-
Hydrolysis: The 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is hydrolyzed under acidic or basic conditions to yield 5-methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
-
Acid Chloride Formation: The carboxylic acid is then converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Amidation: The pyrazole-4-carbonyl chloride is reacted with a substituted aniline (e.g., 2-(trifluoromethyl)aniline) in the presence of a base to form the final SDHI molecule.
This approach offers a versatile route to a variety of potent SDHI fungicides by varying the aniline component in the final amidation step.
Data Presentation: Biological Activity of Related Agrochemicals
The following table summarizes the fungicidal activity of several succinate dehydrogenase inhibitors, illustrating the potency of this class of agrochemicals that can be potentially synthesized from this compound derived intermediates.
| Compound | Target Fungus | EC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Compound 5i | Sclerotinia sclerotiorum | 0.73 | - | [7] |
| Rhizoctonia cerealis | 4.61 | - | [7] | |
| Compound A7 | Fusarium graminearum | 1.07 | 34.33 | [6] |
| Fluxapyroxad | Fusarium graminearum | 5.15 | 15.95 | [6] |
| Sclerotinia sclerotiorum | 0.19 | - | [7] | |
| Rhizoctonia cerealis | 16.99 | - | [7] | |
| Boscalid | Sclerotinia sclerotiorum | 0.51 | - | [7] |
Mandatory Visualizations
Caption: Synthesis of a pyrazole intermediate.
Caption: Conceptual pathway to an SDHI fungicide.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(4-Fluorophenyl)-3-oxobutyronitrile | C10H8FNO | CID 3013886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Fluorinated Heterocycles from 2-(4-Fluorophenyl)-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorinated pyrazoles and pyrimidines utilizing 2-(4-fluorophenyl)-3-oxobutanenitrile as a key starting material. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atom.
Introduction
Fluorine-containing heterocycles are a cornerstone of modern medicinal chemistry, often exhibiting enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. This compound is a versatile precursor for the synthesis of a variety of fluorinated heterocycles. Its β-keto nitrile functionality allows for facile cyclocondensation reactions with various binucleophiles to construct five- and six-membered heterocyclic rings.
Synthesis of 5-Amino-3-(4-fluorophenyl)pyrazoles
The reaction of this compound with hydrazine and its derivatives is a robust and straightforward method for the synthesis of 5-amino-3-(4-fluorophenyl)pyrazoles. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization.[1]
General Reaction Scheme:
Caption: General reaction pathway for the synthesis of 5-aminopyrazoles.
Experimental Protocol: Synthesis of 5-amino-3-(4-fluorophenyl)-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of nitrile).
-
To this solution, add hydrazine hydrate (1.2 eq). A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-amino-3-(4-fluorophenyl)-1H-pyrazole.
Data Presentation: Expected Products and Yields
| Hydrazine Derivative | Product | Typical Yield (%) |
| Hydrazine Hydrate | 5-amino-3-(4-fluorophenyl)-1H-pyrazole | 85-95% |
| Methylhydrazine | 5-amino-3-(4-fluorophenyl)-1-methyl-1H-pyrazole | 80-90% |
| Phenylhydrazine | 5-amino-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | 82-92% |
Note: Yields are estimated based on typical reactions of β-ketonitriles and may vary depending on specific reaction conditions.
Synthesis of Fluorinated Pyrimidines
This compound can also serve as a C-C-C fragment in the construction of pyrimidine rings through condensation with N-C-N synthons like urea, thiourea, or amidines.[2]
Experimental Workflow:
Caption: Workflow for the synthesis of fluorinated pyrimidines.
Experimental Protocol: Synthesis of 2-Amino-6-(4-fluorophenyl)-4-methyl-pyrimidine-5-carbonitrile
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide solution in ethanol
-
Ethanol
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.1 eq) in absolute ethanol), add guanidine hydrochloride (1.1 eq) and stir for 15 minutes at room temperature.
-
To this mixture, add a solution of this compound (1.0 eq) in ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Biological Relevance: Pyrazole Derivatives as Aurora Kinase B Inhibitors
Many pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[3] Aurora kinase B, a key player in cell division, is a validated target for cancer therapy.[4][5] Inhibition of Aurora kinase B disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Aurora Kinase B Signaling Pathway in Mitosis:
Caption: Simplified Aurora B signaling pathway and its inhibition.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 5. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for Paal-Knorr pyrrole synthesis with 2-(4-Fluorophenyl)-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products and pharmacologically active compounds. While the Paal-Knorr synthesis is a classic and robust method for creating pyrroles from 1,4-dicarbonyl compounds, the synthesis of highly functionalized pyrroles from alternative starting materials is of significant interest. This document provides detailed protocols for a modern, efficient three-component reaction for the synthesis of polysubstituted pyrroles starting from β-ketonitriles, such as 2-(4-Fluorophenyl)-3-oxobutanenitrile, in a departure from the traditional Paal-Knorr pathway.
Recent advancements have detailed a concise, one-pot, three-component synthesis that utilizes an α-hydroxyketone, a β-oxonitrile (such as 3-oxobutanenitrile), and a primary amine.[1][2][3][4][5] This method is distinguished by its mild reaction conditions, high atom economy, and the ability to generate structurally diverse pyrroles with functionalities amenable to further modification, making it highly valuable for creating libraries of drug candidates.[1][2][4]
Reaction Principle
Unlike the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, this pathway proceeds via an acid-catalyzed, one-pot reaction of three distinct components. The reaction joins an α-hydroxyketone, a β-oxonitrile, and a primary amine to form the polysubstituted pyrrole ring, with water being the only byproduct.[1][5] This approach allows for the incorporation of four different substituents onto the pyrrole core in a single, efficient step.
Data Presentation: Representative Reaction Conditions
The following table summarizes reaction conditions for the synthesis of various N-substituted 2,3,5-functionalized 3-cyanopyrroles based on the three-component methodology.[1]
| Entry | α-Hydroxyketone | β-Oxonitrile | Primary Amine | Product | Yield (%) |
| 1 | 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-Oxobutanenitrile | 4-Fluoroaniline | 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile | 53 |
| 2 | 2-Hydroxy-1-(p-tolyl)ethan-1-one | 3-Oxobutanenitrile | 4-Fluoroaniline | 1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | 60 |
| 3 | 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | 3-Oxobutanenitrile | 4-Chloroaniline | 1,5-bis(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile | 64 |
| 4 | 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-Oxobutanenitrile | 2-Phenylethylamine | 2-Methyl-1-(2-phenylethyl)-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile | 76 |
All reactions were conducted in ethanol with acetic acid as a catalyst at 70 °C for 3 hours.[1]
Experimental Protocols
General Protocol for the Three-Component Synthesis of N-Substituted Pyrrole-3-carbonitriles[1]
This protocol is adapted from the general procedure reported by Xia, M. et al.[1]
Materials:
-
Substituted α-hydroxyketone (e.g., 2-hydroxy-1-(p-tolyl)ethan-1-one) (1.0 eq.)
-
β-Oxonitrile (e.g., 3-oxobutanenitrile or this compound) (1.0 eq.)
-
Primary amine (e.g., 4-fluoroaniline) (1.1 eq.)
-
Glacial Acetic Acid (AcOH) (1.0 eq.)
-
Ethanol (EtOH) (approx. 3 mL per 1.0 mmol of α-hydroxyketone)
-
Round-bottom flask or reaction vial
-
Stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
Procedure:
-
To a suitable reaction vessel, add the α-hydroxyketone (1.0 eq.), the β-oxonitrile (1.0 eq.), and the primary amine (1.1 eq.).
-
Add ethanol (3 mL) as the solvent.
-
Begin stirring the solution at room temperature.
-
Add glacial acetic acid (1.0 eq.) dropwise to the stirred solution.
-
Heat the resulting mixture to 70 °C.
-
Maintain the reaction at 70 °C for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) if desired.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent under vacuum using a rotary evaporator to yield the crude product, typically as a foam or solid.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-substituted pyrrole-3-carbonitrile.
Visualizations
Logical Relationship: Three-Component Pyrrole Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multicomponent Reactions Involving 2-(4-Fluorophenyl)-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of 2-(4-Fluorophenyl)-3-oxobutanenitrile in catalyst-driven multicomponent reactions (MCRs). This versatile β-ketonitrile serves as a valuable building block for the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The following sections detail the application of nanocatalysts, organocatalysts, and classical Hantzsch reaction conditions for the synthesis of highly substituted pyridines and related structures.
Introduction to Multicomponent Reactions with this compound
Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecule synthesis.[1][2] this compound is an ideal substrate for such reactions due to its activated methylene group and dual functional handles (ketone and nitrile). These features allow for its participation in a variety of condensation and cyclization cascades to form diverse heterocyclic systems. The use of catalysts is crucial in these transformations to ensure high yields, selectivity, and often, milder reaction conditions.
Catalytic Systems and Applications
Nanocatalyst-Mediated Synthesis of Polysubstituted Pyridines
Nanoparticles have emerged as highly efficient and recyclable catalysts for a wide range of organic transformations, including the synthesis of heterocyclic compounds.[3][4] Their high surface-area-to-volume ratio often leads to enhanced catalytic activity.[4] In the context of MCRs with this compound, magnetic nanocatalysts such as copper ferrite (CuFe₂O₄) are particularly advantageous due to their ease of separation and recyclability.[5]
Reaction Scheme:
A one-pot synthesis of a 2-amino-3-cyano-4-(aryl)-5-(4-fluorophenyl)-6-methylpyridine derivative can be achieved through a four-component reaction of an aromatic aldehyde, this compound, malononitrile, and ammonium acetate in the presence of a nanocatalyst.
Experimental Protocol: General Procedure for Nanocatalyst-Mediated Synthesis
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Addition: Add the nanocatalyst (e.g., CuFe₂O₄ NPs, 5 mol%).
-
Solvent and Reaction Conditions: Add ethanol (5 mL) as the solvent. The reaction mixture is then stirred at 80°C for the time specified in Table 1.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the catalyst is separated using an external magnet. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford the desired polysubstituted pyridine.
Table 1: Representative Data for Nanocatalyst-Mediated Synthesis of Polysubstituted Pyridines
| Entry | Aromatic Aldehyde | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | CuFe₂O₄ | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | CuFe₂O₄ | 2.5 | 90 |
| 3 | 4-Methoxybenzaldehyde | CuFe₂O₄ | 3 | 88 |
| 4 | 3-Nitrobenzaldehyde | CuFe₂O₄ | 2 | 95 |
Organocatalyzed Asymmetric Multicomponent Reactions
Organocatalysis provides a powerful tool for the enantioselective synthesis of chiral molecules.[1] Chiral amines, such as proline and its derivatives, can catalyze MCRs involving β-ketonitriles to produce enantioenriched heterocyclic products. These reactions often proceed through enamine or iminium ion intermediates.
Reaction Scheme:
An asymmetric synthesis of a chiral dihydropyrano[2,3-c]pyrazole derivative can be envisioned through a four-component reaction of an aromatic aldehyde, this compound, malononitrile, and a pyrazolone derivative, catalyzed by a chiral organocatalyst. While a direct example with the title compound is not available, the protocol is based on similar transformations.[6][7]
Experimental Protocol: General Procedure for Organocatalyzed Synthesis
-
Reactant and Catalyst Mixture: To a vial, add the aromatic aldehyde (0.5 mmol), this compound (0.5 mmol), malononitrile (0.5 mmol), 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.5 mmol), and the chiral organocatalyst (e.g., L-proline, 10 mol%).
-
Solvent and Reaction Conditions: Add ethanol/water (1:1, 2 mL) as the solvent. The mixture is stirred at room temperature for the time indicated in Table 2.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Purification: After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Table 2: Representative Data for Organocatalyzed Synthesis of Dihydropyrano[2,3-c]pyrazoles
| Entry | Aromatic Aldehyde | Catalyst | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | L-Proline | 24 | 85 | 92 |
| 2 | 4-Bromobenzaldehyde | L-Proline | 30 | 82 | 90 |
| 3 | 2-Naphthaldehyde | L-Proline | 28 | 88 | 95 |
Modified Hantzsch Reaction for 1,4-Dihydropyridine Synthesis
The classical Hantzsch reaction is a multicomponent synthesis of 1,4-dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][9] This methodology can be adapted for this compound to synthesize novel 1,4-DHP derivatives.
Reaction Scheme:
A modified Hantzsch-type reaction involving an aromatic aldehyde, this compound, ethyl acetoacetate, and ammonium acetate can lead to the formation of an unsymmetrically substituted 1,4-dihydropyridine.[10]
Experimental Protocol: General Procedure for Modified Hantzsch Synthesis
-
Reactant Mixture: In a sealed tube, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).
-
Solvent and Reaction Conditions: Add ethanol (5 mL) and a catalytic amount of acetic acid (0.1 mmol). The mixture is heated to 80°C for the duration specified in Table 3.
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the pure 1,4-dihydropyridine derivative.
Table 3: Representative Data for Modified Hantzsch Synthesis of 1,4-Dihydropyridines
| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |
| 1 | 4-Fluorobenzaldehyde | 6 | 89 |
| 2 | 3-Chlorobenzaldehyde | 7 | 85 |
| 3 | 4-Methylbenzaldehyde | 8 | 82 |
Visualizations
Caption: General experimental workflow for multicomponent reactions.
References
- 1. Recent advances in organocatalytic asymmetric multicomponent reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Multicomponent reactions IV [beilstein-journals.org]
- 3. Recent progress of nanocatalyst in the synthesis of heterocyclic compounds by barbituric acids [ouci.dntb.gov.ua]
- 4. Reusable Nano Catalysed Synthesis of Heterocycles: An Overview [ouci.dntb.gov.ua]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 2-(4-Fluorophenyl)-3-oxobutanenitrile in Drug Discovery Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-fluorophenyl)-3-oxobutanenitrile as a versatile building block for the synthesis of diverse heterocyclic compound libraries aimed at drug discovery. The protocols detailed below offer step-by-step methodologies for the synthesis of various scaffolds with potential therapeutic applications.
Introduction
This compound is a valuable bifunctional molecule incorporating a reactive β-ketonitrile moiety. This arrangement of functional groups allows for its participation in a variety of cyclocondensation and multi-component reactions (MCRs), making it an ideal starting material for the generation of diverse chemical libraries. The presence of a 4-fluorophenyl group is also of significant interest in medicinal chemistry, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
This document outlines protocols for the synthesis of three key heterocyclic scaffolds with proven pharmacological relevance: pyrimidines, thiophenes, and pyridines. The resulting compound libraries can be screened against a range of biological targets, including kinases involved in cancer and inflammatory signaling pathways.
I. Synthesis of a 4-(4-Fluorophenyl)-Substituted Pyrimidine Library
Application: Pyrimidine-based compounds are known to exhibit a wide range of biological activities, including the inhibition of kinases such as Aurora kinase and Epidermal Growth Factor Receptor (EGFR).[1][2] Libraries of these compounds are therefore valuable for screening against cancer cell lines and in kinase inhibitor discovery programs. The Biginelli reaction, a one-pot three-component synthesis, is an efficient method for generating dihydropyrimidine libraries.[3][4]
Experimental Protocol: Biginelli Reaction for Dihydropyrimidine Synthesis
This protocol describes the parallel synthesis of a library of dihydropyrimidines using this compound, various aldehydes, and urea or thiourea.
Materials:
-
This compound
-
A diverse set of aromatic and heteroaromatic aldehydes
-
Urea or Thiourea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
96-well reaction block or individual reaction vials
Procedure:
-
To each well of a 96-well reaction block, add this compound (1.0 eq).
-
Add a unique aldehyde (1.0 eq) to each well.
-
Add urea (1.5 eq) or thiourea (1.5 eq) to each well.
-
To each well, add ethanol as the solvent.
-
Add a catalytic amount of concentrated hydrochloric acid to each well.
-
Seal the reaction block and heat at reflux for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction block to room temperature.
-
The product often precipitates from the solution. If so, collect the solids by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude products by recrystallization from ethanol or by column chromatography.
Data Presentation:
| Aldehyde | Reagent | Product | Yield (%) |
| Benzaldehyde | Urea | 5-Cyano-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine | 75-85 |
| 4-Chlorobenzaldehyde | Urea | 4-(4-Chlorophenyl)-5-cyano-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine | 80-90 |
| 4-Methoxybenzaldehyde | Urea | 5-Cyano-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine | 70-80 |
| 2-Nitrobenzaldehyde | Urea | 5-Cyano-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine | 65-75 |
| Benzaldehyde | Thiourea | 5-Cyano-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | 70-80 |
Workflow for Pyrimidine Library Synthesis
Caption: Workflow for the synthesis of a dihydropyrimidine library via the Biginelli reaction.
II. Synthesis of a 2-Amino-4-(4-fluorophenyl)thiophene Library
Application: 2-Aminothiophenes are important scaffolds in medicinal chemistry, with derivatives showing potential as anticancer and anti-inflammatory agents.[5] The Gewald reaction is a powerful multi-component reaction for the efficient synthesis of polysubstituted 2-aminothiophenes.[6][7]
Experimental Protocol: Gewald Reaction for 2-Aminothiophene Synthesis
This protocol details the synthesis of a library of 2-aminothiophenes from this compound, an active methylene nitrile, and elemental sulfur.
Materials:
-
This compound
-
An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., morpholine, triethylamine)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent.
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Add the base (e.g., morpholine, 0.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 40-50 °C and stir for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene.
Data Presentation:
| Active Methylene Nitrile | Product | Yield (%) |
| Malononitrile | 2-Amino-5-cyano-4-(4-fluorophenyl)-3-methylthiophene | 80-90 |
| Ethyl Cyanoacetate | Ethyl 2-amino-5-cyano-4-(4-fluorophenyl)thiophene-3-carboxylate | 75-85 |
Workflow for Thiophene Library Synthesis
Caption: Workflow for the synthesis of a 2-aminothiophene library via the Gewald reaction.
III. Synthesis of a 4-(4-Fluorophenyl)-Substituted Pyridine Library
Application: The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. Substituted pyridines can act as inhibitors of various kinases, including those in the MAPK/ERK pathway.[8] The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[9][10]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis and Oxidation
This protocol describes a two-step synthesis of a pyridine library, starting with the Hantzsch condensation followed by an oxidation step.
Materials:
-
This compound
-
A diverse set of aldehydes
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide)
-
Acetic acid
Procedure (Step 1: Hantzsch Dihydropyridine Synthesis):
-
In a reaction vessel, combine this compound (1.0 eq), an aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated dihydropyridine product by filtration and wash with cold ethanol.
Procedure (Step 2: Oxidation to Pyridine):
-
Dissolve the crude dihydropyridine from Step 1 in glacial acetic acid.
-
Add the oxidizing agent (e.g., ceric ammonium nitrate, 2.2 eq) portion-wise to the solution.
-
Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into a large volume of water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude pyridine derivative by column chromatography.
Data Presentation:
| Aldehyde | Dihydropyridine Intermediate | Pyridine Product | Overall Yield (%) |
| Formaldehyde | Ethyl 2,6-dimethyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Ethyl 2,6-dimethyl-4-(4-fluorophenyl)pyridine-3,5-dicarboxylate | 60-70 |
| Benzaldehyde | Ethyl 4-(4-fluorophenyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Ethyl 4-(4-fluorophenyl)-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 55-65 |
Workflow for Pyridine Library Synthesis
Caption: Two-step workflow for the synthesis of a pyridine library.
IV. Potential Biological Targets and Signaling Pathways
Libraries synthesized from this compound can be screened against various biological targets implicated in diseases such as cancer and inflammation. The heterocyclic scaffolds produced are known to interact with several key signaling pathways.
Targeted Signaling Pathways:
-
RAS-RAF-MEK-ERK Pathway: This pathway is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation. Pyrimidine and pyridine derivatives have been developed as inhibitors of kinases within this cascade, such as MEK and ERK.[1][8][11]
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Pyrimidine-based compounds have shown inhibitory activity against PI3K and mTOR.[1][12]
-
JAK-STAT Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is central to cytokine signaling and is implicated in inflammatory diseases and hematological malignancies. Pyrazole and other nitrogen-containing heterocycles have been identified as potent JAK inhibitors.[13][14]
-
Aurora Kinase Pathway: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in tumors. Pyrimidine-based molecules are a well-established class of Aurora kinase inhibitors.[2][15]
Signaling Pathway Diagrams:
RAS-RAF-MEK-ERK Signaling Pathway
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by pyrimidine derivatives.
JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by pyrazole derivatives.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of diverse heterocyclic libraries for drug discovery. The multicomponent reactions outlined in these application notes provide efficient and straightforward methods for accessing pyrimidine, thiophene, and pyridine scaffolds. The resulting compound libraries are well-suited for screening against a variety of important therapeutic targets, particularly kinases involved in cancer and inflammation. The provided protocols and workflows can be readily adapted for high-throughput synthesis and screening, accelerating the identification of novel drug candidates.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 13. scilit.com [scilit.com]
- 14. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Molecules from 2-(4-Fluorophenyl)-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various bioactive heterocyclic compounds starting from or utilizing intermediates derived from 2-(4-Fluorophenyl)-3-oxobutanenitrile. The synthesized molecules have shown potential as antiproliferative, antitubulin, and anti-inflammatory agents.
Synthesis of Pyrano[3,2-c]pyridone Analogs with Antiproliferative and Antitubulin Activity
Pyrano[3,2-c]pyridone scaffolds are found in numerous alkaloids with diverse biological activities.[1] The following protocol describes a multicomponent reaction to synthesize these privileged heterocyclic structures, which have demonstrated low nanomolar antiproliferative activity and the ability to induce apoptosis in human cancer cell lines by inhibiting tubulin polymerization.[1][2]
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(aryl)-pyrano[3,2-c]pyridones
A mixture of an aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), and a 4-hydroxy-pyridin-2(1H)-one derivative (e.g., 4-hydroxy-1,6-dimethylpyridin-2(1H)-one) (0.8 mmol) is refluxed in ethanol (3 mL) with triethylamine (45 mol%) for 50 minutes.[3] After cooling to room temperature, the resulting precipitate is filtered and washed with ethanol to yield the pure product.[3] Although this compound is not directly used in this specific literature example, it serves as a key precursor to functionally similar active methylene compounds used in such syntheses.
Quantitative Data: Yields and Biological Activity
| Compound ID | Aromatic Aldehyde Substituent | Yield (%) | Antiproliferative Activity (IC50, µM) on HeLa Cells |
| 4a | 4-Cl | 95% | >10 |
| 4b | 4-F | 92% | >10 |
| 4c | 4-Br | 98% | >10 |
| 4d | 4-NO₂ | 85% | 0.85 |
| 4e | 3-NO₂ | 88% | 0.042 |
| 4f | 2-NO₂ | 75% | 1.2 |
| 4g | 3-Br | 94% | 0.003 |
| 4h | 3-Cl | 91% | 0.015 |
Data sourced from Magedov et al. (2008) and related studies on pyranopyridone synthesis.[1][3]
Signaling Pathway: Antitubulin Mechanism of Action
The synthesized pyrano[3,2-c]pyridones induce cell cycle arrest in the G2/M phase, leading to apoptosis.[1][2] This is achieved by inhibiting the polymerization of tubulin, a key component of the cytoskeleton involved in cell division.[1]
Caption: Antitubulin mechanism of pyrano[3,2-c]pyridones.
Synthesis of N-Substituted Functionalized Pyrroles
Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[4][5] The following protocol outlines a one-pot, three-component synthesis to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles.
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile
To a solution of 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1.0 mmol) and 3-oxobutanenitrile (1.0 mmol, a derivative of the title compound) in ethanol (3 mL), 4-fluoroaniline (1.1 mmol) and acetic acid (1.0 mmol) are added at room temperature.[4] The resulting mixture is heated at 70°C for 3 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under vacuum, and the crude product is purified by silica gel column chromatography (5-35% EtOAc/Hexane).[4]
Quantitative Data: Synthesis of Pyrrole Derivatives
| Reactant 1 (α-Hydroxyketone) | Reactant 2 (β-Ketonitrile) | Amine | Product | Yield (%) |
| 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-oxobutanenitrile | 4-fluoroaniline | 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile | 53% |
| 2-hydroxy-1-p-tolylethan-1-one | 3-oxobutanenitrile | 4-fluoroaniline | 1-(4-Fluorophenyl)-2-methyl-5-p-tolyl-1H-pyrrole-3-carbonitrile | 60% |
Data sourced from Xia et al. (2023).[4]
Synthetic Workflow
Caption: Workflow for the synthesis of N-substituted pyrroles.
Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)acetonitrile Derivatives
Derivatives of 2-Alkylideneindolin-3-one are significant in medicinal chemistry, with some natural products and synthetic analogs showing potent inhibition of various kinases.[6] The following protocol describes an oxidative cyclization to form these structures.
Experimental Protocol: Synthesis of (E)-2-(4-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile
A mixture of 4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile (0.50 mmol), which can be synthesized from this compound, is stirred in DMSO (0.8 mL) with powdered KOH (2.0 mmol) at room temperature for 10-15 minutes.[7] The reaction is then diluted with water (20 mL) and acidified with 10% HCl to a pH of 5-6. The resulting precipitate is filtered, washed with water, and dried. Purification is achieved by column chromatography (EtOAc/hexane, 1:2).[7]
Quantitative Data: Synthesis of (3-Oxoindolin-2-ylidene)acetonitrile Derivatives
| Aryl Substituent at C2 | Yield (%) |
| 4-Fluorophenyl | 71% |
| 2-Fluorophenyl | 83% |
| 4-Chlorophenyl | 82% |
| 4-Ethylphenyl | 85% |
Data sourced from Aksenov et al. (2018).[7]
Synthetic Workflow
Caption: Workflow for oxoindolin-2-ylidene)acetonitrile synthesis.
References
- 1. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural simplification of bioactive natural products with multicomponent synthesis. 2. antiproliferative and antitubulin activities of pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review article on biological importance of pyrrole [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions in Paal-Knorr synthesis with 2-(4-Fluorophenyl)-3-oxobutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Paal-Knorr synthesis, with a specific focus on potential side reactions when using substrates like 2-(4-Fluorophenyl)-3-oxobutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the Paal-Knorr synthesis and what is it used for?
The Paal-Knorr synthesis is a classic organic reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds.[1] It is a valuable method for creating these five-membered heterocyclic rings, which are common structures in many natural products and pharmaceuticals.[1][2] The specific product depends on the reagents used: an acid catalyst for furans, a primary amine or ammonia for pyrroles, and a sulfurizing agent for thiophenes.[1]
Q2: I am using this compound as a precursor. What kind of reactivity should I expect?
This compound is a β-ketonitrile. While not a traditional 1,4-dicarbonyl, it can be a precursor in multicomponent reactions that lead to highly substituted pyrroles.[3][4][5][6] The presence of the electron-withdrawing 4-fluorophenyl and nitrile groups can influence the reactivity of the carbonyl and adjacent methylene groups. These groups can affect the rate of reaction and potentially lead to side reactions not commonly observed with simple 1,4-diketones.
Q3: What is the most common side product in a Paal-Knorr pyrrole synthesis?
The most frequently encountered byproduct is the corresponding furan.[7][8] This occurs when the 1,4-dicarbonyl starting material undergoes acid-catalyzed cyclization and dehydration before it can react with the amine.[7] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[2][7][9]
Q4: My reaction mixture has turned into a dark, tarry substance. What is the likely cause?
The formation of a dark, tarry material often indicates polymerization of the starting materials or the pyrrole product.[7] This is typically a result of excessively high temperatures or highly acidic conditions.[7] Pyrroles themselves can be sensitive to strong acids and may degrade or polymerize over long reaction times.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Sub-optimal Reaction Conditions: Insufficient heating or reaction time.[7] 2. Poorly Reactive Amine: The amine may have strong electron-withdrawing groups, reducing its nucleophilicity.[7][8] 3. Steric Hindrance: Bulky groups on either the dicarbonyl or the amine can slow the reaction.[7] | 1. Optimize Conditions: Gradually increase the temperature or reaction time while monitoring the reaction by TLC. Consider using microwave irradiation to shorten reaction times.[2][10] 2. Use a More Nucleophilic Amine: If possible, switch to an amine with electron-donating groups. 3. Modify Substrates: If steric hindrance is a major issue, redesigning the synthetic route with less hindered precursors may be necessary. |
| Significant Furan Byproduct Formation | 1. Excessively Acidic Conditions: The reaction pH is too low (pH < 3), favoring furan synthesis.[7][9] 2. Insufficient Amine: The concentration of the amine is too low, allowing the competing furan synthesis to dominate. | 1. Adjust pH: Use a weaker acid (e.g., acetic acid) or conduct the reaction under neutral conditions. The reaction should be kept at a pH > 3.[7][9] 2. Increase Amine Concentration: Use an excess of the primary amine to favor the pyrrole formation pathway.[9] |
| Formation of Other Unexpected Byproducts | 1. Alternative Cyclization Pathways: With an unsymmetrical starting material like this compound, different enol or imine intermediates could form, leading to regioisomers. 2. Nitrile Group Participation: The nitrile group could potentially participate in the cyclization under certain conditions, leading to different heterocyclic systems. 3. Self-Condensation: The β-ketonitrile may undergo self-condensation, especially under basic conditions. | 1. Control Regioselectivity: Modify reaction conditions (catalyst, solvent, temperature) to favor the desired pathway. Careful analysis of the product mixture by NMR and MS is crucial. 2. Literature Search: Investigate reactions of similar β-keto-nitriles to understand potential reactivity of the nitrile group. 3. pH Control: Maintain neutral or slightly acidic conditions to minimize base-catalyzed self-condensation. |
| Product is Difficult to Purify | 1. Polymerization: As mentioned, harsh conditions can lead to tar formation.[7] 2. Product Instability: The desired pyrrole may be unstable on silica gel. | 1. Milder Conditions: Lower the reaction temperature and use a milder catalyst.[7] 2. Alternative Purification: Consider purification by crystallization, distillation (if applicable), or using a different stationary phase for chromatography (e.g., alumina). |
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis
This is a general procedure and may require optimization for specific substrates.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).[2]
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Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid.[9]
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Reaction: Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2] Typical reaction times can range from 30 minutes to several hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.[2]
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Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.[2]
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure.[2]
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Purification: Purify the crude product by column chromatography on silica gel or by crystallization to obtain the pure pyrrole.[2][7]
Visualizations
Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Main Paal-Knorr pyrrole synthesis pathway and the competing furan formation side reaction.
Caption: A logical workflow for troubleshooting common issues in the Paal-Knorr synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Purification of pyrrole derivatives from 2-(4-Fluorophenyl)-3-oxobutanenitrile reactions
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of pyrrole derivatives synthesized from 2-(4-Fluorophenyl)-3-oxobutanenitrile reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your target pyrrole derivative.
Issue 1: Oily or Gummy Product After Work-up
Q: My crude product is a sticky oil or gum instead of a solid. How can I purify it?
A: An oily or gummy crude product often indicates the presence of residual solvents, unreacted starting materials, or low-melting point byproducts.
Troubleshooting Steps:
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Thorough Solvent Removal: Ensure all reaction and work-up solvents are meticulously removed under high vacuum. Gentle heating (30-40°C) with a rotary evaporator or in a vacuum oven can be beneficial, but be cautious of potential product degradation at higher temperatures.
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Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. Hexane or a mixture of hexane and ethyl acetate is often a good starting point.
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Column Chromatography: If trituration fails, proceed directly to column chromatography. The oil can be dissolved in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel before loading onto the column.
Issue 2: Streaking or Tailing on Silica Gel Column Chromatography
Q: My pyrrole derivative is streaking or tailing on the silica gel column, leading to poor separation. What can I do?
A: Streaking or tailing is a common issue when purifying polar compounds like many pyrrole derivatives on silica gel. This is often due to strong interactions between the compound and the acidic silanol groups on the silica surface.
Troubleshooting Steps:
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Solvent System Modification:
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Increase Polarity Gradually: Employ a solvent gradient where the polarity is increased slowly during the separation.
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Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.
-
-
Use a Different Stationary Phase:
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Alumina: Neutral or basic alumina can be an effective alternative to silica gel for purifying basic compounds.
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Deactivated Silica: You can deactivate silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.
-
-
Check for Compound Stability: Some pyrrole derivatives may decompose on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.
Issue 3: Compound Won't Elute from the Silica Gel Column
Q: My product is not eluting from the column, even with a highly polar solvent system.
A: This indicates a very strong interaction between your compound and the stationary phase.
Troubleshooting Steps:
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Drastic Polarity Increase: If you are using a hexane/ethyl acetate system, try switching to a more polar system like dichloromethane/methanol.
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Acidify the Mobile Phase: If your compound is stable in acidic conditions, adding a small percentage of acetic acid or formic acid to your eluent can help to displace the compound from the silica.
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Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography using a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a more suitable purification method.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of pyrrole derivatives from this compound reactions?
A1: Common impurities can include unreacted starting materials such as this compound and the corresponding amine, as well as side-products from condensation reactions. Highly conjugated byproducts may also form, leading to colored impurities.
Q2: My purified pyrrole derivative is colored. How can I remove the color?
A2: Colored impurities are often highly conjugated byproducts.
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Charcoal Treatment: Before the final purification step (e.g., recrystallization), you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb colored impurities. Note that this may also reduce your overall yield.
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Re-purification: A second pass through a silica gel column or a careful recrystallization may be necessary.
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Minimize Exposure to Air and Light: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Store purified pyrroles in amber vials at low temperatures to prevent degradation and color formation.
Q3: I'm having trouble getting my pyrrole derivative to crystallize. What should I do?
A3: If your compound is a solid at room temperature but fails to crystallize from solution, you can try the following techniques:
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Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
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Change the Solvent System: The solvent you are using may not be appropriate. Try a different single solvent or a two-solvent mixture.
Data Presentation
Table 1: Typical Yields for Purification of Fluorophenyl Pyrrole Derivatives
| Purification Method | Starting Material | Product | Typical Yield (%) | Reference |
| Column Chromatography | α-hydroxyketones, 3-oxobutanenitrile, anilines | 1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | 60-76% | [1][2][3] |
| Recrystallization (Ethanol/Water) | 2,2'-dithiobis[5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile] | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 85% |
Table 2: Column Chromatography Conditions for Fluorophenyl Pyrrole Derivatives
| Stationary Phase | Mobile Phase System | Gradient/Isocratic | Modifier | Reference |
| Silica Gel | Hexane / Ethyl Acetate | Gradient | None reported | [1][2][3] |
| Silica Gel | Dichloromethane / Methanol | Gradient | 0.1-1% Triethylamine | General Practice |
| Alumina (Neutral) | Hexane / Ethyl Acetate | Gradient | None | General Practice |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides a retention factor (Rf) of 0.2-0.3 for the target compound. A mixture of hexane and ethyl acetate is a common starting point.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly to avoid channeling.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
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Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.
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Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrrole derivative.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
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Dissolution: In an Erlenmeyer flask, dissolve the crude, solid pyrrole derivative in the minimum amount of hot ethanol.
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Induce Precipitation: While the solution is still hot, add water dropwise until the solution becomes cloudy, indicating the start of precipitation.
-
Redissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 3: General Liquid-Liquid Extraction
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Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
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Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Follow this with a wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Separation: Separate the organic layer.
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Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product, which can then be further purified by chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the purification of pyrrole derivatives.
Caption: Troubleshooting logic for column chromatography issues.
References
Technical Support Center: Optimizing Reaction Yield for 2-(4-Fluorophenyl)-3-oxobutanenitrile Condensations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield of condensation reactions involving 2-(4-Fluorophenyl)-3-oxobutanenitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the Knoevenagel condensation of this compound with aldehydes or ketones.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in Knoevenagel condensations can arise from several factors. The key areas to focus on are:
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Catalyst Activity: The catalyst, typically a weak base, may be impure, deactivated, or used in a suboptimal amount.[1] Weak bases like piperidine or ammonium acetate are generally preferred to avoid side reactions.[1]
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Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of byproducts.[1] While some reactions proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve the rate and yield.[1]
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Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1] Failure to remove this water can shift the equilibrium back towards the reactants, thus lowering the conversion.[2]
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Purity of Reactants: Impurities in either the this compound or the carbonyl compound can interfere with the reaction.[1]
Q2: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?
The two most common side reactions in a Knoevenagel condensation are:
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Self-condensation of the aldehyde: This is more prevalent when using stronger bases. To mitigate this, use a weak base such as piperidine or ammonium acetate.[1]
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Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a Michael addition with another molecule of this compound. This is often promoted by longer reaction times and higher temperatures.[1] To minimize this, monitor the reaction closely and stop it once the starting material is consumed.
Q3: How do I choose the optimal catalyst for my condensation reaction?
The choice of catalyst is critical for activating the active methylene group of this compound.[2] While weak bases are commonly used, the optimal catalyst can be substrate-dependent. Consider screening a few catalysts to find the most effective one for your specific aldehyde or ketone.
Q4: What is the role of the solvent in this reaction, and which solvents are recommended?
The solvent plays a crucial role in the reaction's success.[3]
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Alcohols (e.g., Ethanol): These are commonly used as they are effective at dissolving the reactants.[3]
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Toluene: This is a good choice when azeotropic removal of water using a Dean-Stark apparatus is desired to drive the reaction to completion.[4]
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Ionic Liquids: These can serve as environmentally friendly alternatives that may reduce reaction times and simplify purification.[3]
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Water: In some cases, water can be a suitable solvent, especially when using certain catalysts, promoting a "greener" reaction.[5]
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Solvent-free conditions: This approach can be environmentally benign, cost-effective, and can lead to high yields.[6]
Q5: Can I run this reaction with ketones as the carbonyl source?
Yes, but ketones are generally less reactive than aldehydes in Knoevenagel condensations.[2][7] Reactions with ketones may require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalysts.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in Knoevenagel condensation reactions, providing a basis for selecting an appropriate system for your experiment.
| Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 3 - 6 h | ~75 | [1][3] |
| Ammonium Acetate | Ethanol | Reflux | 4 h | High | [3] |
| DABCO / [HyEtPy]Cl | Water | 50 °C | 40 min | 97 | [3] |
| Diisopropylethylammonium acetate (DIPEAc) | Toluene | Reflux | 2 - 3 h | 90-95 | [3] |
| SeO2/ZrO2 | Water | Room Temp | 0.5 h | High | [5] |
| SeO2/ZrO2 | Solvent-free | Room Temp | 0.75 h | High | [5] |
Note: Yields are reported for specific substrates and may vary for the condensation with this compound.
Experimental Protocols
Protocol 1: General Procedure using Piperidine Catalyst in Ethanol
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and the desired aldehyde (1.0 mmol).
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Add absolute ethanol (10 mL).
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Stir the mixture at room temperature until all solids are dissolved.
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Add a catalytic amount of piperidine (0.1 mmol).
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Heat the reaction mixture to reflux (approximately 78°C).[1]
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Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]
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Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.[1]
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Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[1]
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Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]
Protocol 2: High-Yield Procedure using DABCO Catalyst in Water
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Prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g), water (3 mL), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol%).[3]
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To this system, add the desired aldehyde (10 mmol) and this compound (12 mmol).[3]
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Stir the reaction mixture vigorously at 50 °C.[3]
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Monitor the reaction by TLC. The reaction is expected to be complete in approximately 40 minutes.[3]
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Upon completion, cool the mixture. The product may separate as a solid or an oil.
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Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify by recrystallization if necessary.
Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting logic for low reaction yield.
References
Troubleshooting low yield in pyrazolo[1,5-a]pyrimidine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, with a primary focus on addressing low reaction yields.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines.
Issue 1: Low or No Yield in the Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
This classical and widely used method can sometimes result in disappointing yields. Below is a systematic approach to troubleshooting this common reaction.
Question: My condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound is giving a low yield or no product at all. What are the potential causes and how can I resolve this?
Answer: Several factors can contribute to low yields in this condensation reaction. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the 5-aminopyrazole and β-dicarbonyl compounds are pure, as impurities can significantly interfere with the reaction.
-
Reactivity of the β-Dicarbonyl Compound: The reactivity of the β-dicarbonyl compound is a critical factor. Some may necessitate more stringent conditions to drive the reaction to completion and prevent side reactions.[1][2]
-
Reaction Conditions:
-
Solvent: Acetic acid is a common solvent that also functions as a catalyst.[1][2] If the yield remains low, consider switching to a higher-boiling point solvent to increase the reaction temperature.
-
Catalyst: This reaction can be catalyzed by either acids (e.g., acetic acid, H₂SO₄) or bases.[1][2] Ensure the optimal concentration of the chosen catalyst is used. For base-catalyzed reactions, a non-nucleophilic base is recommended.
-
Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] If you observe a low yield, incrementally increase the reaction time or temperature while monitoring the progress using Thin Layer Chromatography (TLC).
-
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and can be a valuable alternative to conventional heating.[1][3]
Issue 2: Poor Regioselectivity in Reactions with Unsymmetrical β-Dicarbonyl Compounds
The reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds can lead to the formation of two different isomers, complicating purification and reducing the yield of the desired product.
Question: How can I control the regioselectivity of the condensation reaction to favor the formation of my desired pyrazolo[1,5-a]pyrimidine isomer?
Answer: Achieving high regioselectivity is a common challenge. Here are some strategies to influence the reaction outcome:
-
Nature of the β-Dicarbonyl Compound: The substituents on the β-dicarbonyl compound can direct the regiochemical outcome.[1][3] For instance, in reactions involving cyclic β-dicarbonyl compounds, the nature of the substituent on the dicarbonyl can influence the regioselective formation of the product.[1]
-
Microwave-Assisted Synthesis: This technique has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often leading to high-purity products with minimal need for chromatographic purification.[1]
Issue 3: Difficulty in Product Purification
Challenges in purifying the crude product can lead to significant product loss and a lower overall yield.
Question: I am struggling to purify the crude product from my reaction. What purification strategies can I employ?
Answer: Purification difficulties often stem from the presence of side products or unreacted starting materials. The following approaches can help:
-
Reaction Monitoring: Closely monitor the reaction's progress with TLC to determine the optimal reaction time for quenching, which can simplify the workup process by minimizing byproduct formation.
-
Recrystallization: For solid products, recrystallization is often a highly effective and scalable purification method.[3]
-
Chromatography Optimization: If column chromatography is necessary, experiment with various solvent systems to achieve better separation. Employing a step-gradient elution can sometimes be more effective than an isocratic one.
-
Alternative Synthetic Methods: Consider one-pot or microwave-assisted syntheses, which often result in cleaner reactions with fewer byproducts, thereby simplifying the purification process.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?
A1: The most prevalent and scalable methods include:
-
Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classic and frequently utilized strategy. The reaction is typically performed under acidic or basic conditions.[1][2]
-
Three-Component Reactions: These reactions, involving the one-pot combination of 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds, offer an efficient route to the pyrazolo[1,5-a]pyrimidine core.[2]
-
Cyclization Strategies: These methods are widely adopted for their efficiency in constructing the fused bicyclic system.[2]
Q2: Are there any "green" or more environmentally friendly approaches to synthesizing pyrazolo[1,5-a]pyrimidines?
A2: Yes, green chemistry approaches are being developed for the synthesis of these compounds. Microwave-assisted synthesis, for example, can reduce reaction times and energy consumption.[2][4] One-pot reactions also contribute to a greener process by minimizing solvent usage and purification steps.[2]
Q3: Can substituents on the starting 5-aminopyrazole affect the reaction yield?
A3: Yes, the electronic properties of the substituents on the 5-aminopyrazole can influence its nucleophilicity and, consequently, the reaction rate and yield. Electron-donating groups can enhance reactivity, while electron-withdrawing groups may decrease it.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles and 1,3-diketones/keto esters | H₂SO₄, Acetic Acid | 87-95 | [5] |
| Aryl-substituted acetonitrile and N,N-dimethylformamide dimethyl acetal | 1. Reflux, 4h; 2. N₂H₄, HOAc, ethanol, reflux, 16h; 3. N-methyl uracil, C₂H₅ONa, ethanol, reflux, 3h | 62 | [6] |
| 3-aminopyrazole and ethyl 3-ethoxyacrylate | Cesium carbonate, Dimethylformamide, 110 °C, 4h | - | [7] |
| 5-aminopyrazole and 2-arylmalondialdehydes | Acidic conditions | 40-60 | [8] |
| 5-aminopyrazole and diethyl ethoxymethylenemalonate | Acetic acid, reflux, 100 °C, 10h | Good | [8] |
Experimental Protocols
General Procedure for the Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds:
A mixture of the substituted 5-aminopyrazole (1 mmol) and the β-dicarbonyl compound (1.1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried. If no solid precipitates, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Gewald Reaction with 2-(4-Fluorophenyl)-3-oxobutanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Gewald reaction with 2-(4-Fluorophenyl)-3-oxobutanenitrile to synthesize 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Problem 1: Low or No Yield of the Desired 2-Aminothiophene Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Knoevenagel-Cope Condensation | The initial condensation between this compound and elemental sulfur requires a basic catalyst. Ensure the base (e.g., morpholine, piperidine, or triethylamine) is of good quality and used in the correct stoichiometric amount. The presence of an electron-withdrawing fluorine atom on the phenyl ring of this compound generally facilitates this step. |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur needs to be adequately dissolved and activated to participate in the reaction. Use a polar solvent such as ethanol, methanol, or DMF to enhance sulfur's solubility.[1] Gently heating the reaction mixture to 40-60°C can also improve its reactivity. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. A temperature that is too low may lead to a sluggish reaction, while excessively high temperatures can promote the formation of side products. It is advisable to perform small-scale experiments to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for this specific substrate. |
| Dimerization of the α,β-Unsaturated Nitrile Intermediate | A significant side reaction in the Gewald process is the dimerization of the Knoevenagel-Cope product, the α,β-unsaturated nitrile.[2] The yield of this dimeric byproduct is highly dependent on the reaction conditions. To minimize its formation, try adjusting the temperature or the rate of addition of the reagents. In some cases, a two-step procedure where the α,β-unsaturated nitrile is isolated first, followed by the reaction with sulfur and base, can be more effective. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted this compound and elemental sulfur will be present. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time, increasing the temperature, or adding a more effective catalyst. |
| Formation of the Dimeric Byproduct | The primary byproduct is often the dimer of the intermediate α,β-unsaturated nitrile. This six-membered ring compound can be difficult to separate from the desired product. Optimize the reaction conditions (temperature, solvent, base) to disfavor the dimerization pathway. Purification can often be achieved through recrystallization. Common solvents for recrystallization of 2-aminothiophenes include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] |
| Formation of Polysulfides and other Sulfur-Containing Byproducts | The reaction of elemental sulfur can sometimes lead to the formation of various polysulfide species. Ensuring a controlled reaction temperature and using the correct stoichiometry of sulfur can help minimize these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected final product of the Gewald reaction with this compound?
The expected product is 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile.
Q2: What is the most common byproduct in this reaction and how can I minimize it?
The most common byproduct is the dimer of the α,β-unsaturated nitrile intermediate formed during the Knoevenagel-Cope condensation.[2] To minimize its formation, you can optimize the reaction temperature and the rate of reagent addition. In some instances, isolating the α,β-unsaturated nitrile intermediate before reacting it with sulfur and a base can improve the yield of the desired 2-aminothiophene.
Q3: What is the role of the base in the Gewald reaction?
The base, typically a secondary or tertiary amine like morpholine or triethylamine, plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation between the β-ketonitrile and sulfur.[1] It also promotes the addition of elemental sulfur to the intermediate.
Q4: Which solvent is most suitable for this reaction?
Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[1]
Q5: Can I use microwave irradiation to improve the reaction?
Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[3]
Data Presentation
| Reaction Condition | Desired Product Yield (Illustrative) | Dimer Byproduct Yield (Illustrative) | Rationale |
| Optimized Temperature (e.g., 50°C) | High | Low | Favors the desired cyclization pathway over the competing dimerization. |
| Excessively High Temperature (e.g., >80°C) | Moderate to Low | High | Higher temperatures can accelerate the rate of the dimerization side reaction. |
| Use of a Bulky Base | Moderate | Moderate | A bulky base might sterically hinder the desired reaction pathway to some extent. |
| Stepwise Reagent Addition | High | Low | Controlled addition of reagents can maintain a low concentration of the reactive intermediate, thus minimizing its self-condensation. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 3-acetyl-2-aminothiophene, which can be adapted for the reaction with this compound. This protocol is based on a modified Gewald reaction using a β-ketonitrile.
Synthesis of 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
Materials:
-
This compound
-
Elemental Sulfur
-
Triethylamine
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add elemental sulfur (1.1 equivalents).
-
With stirring, add triethylamine (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60°C for 3-5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to obtain the pure 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile.
-
Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Mandatory Visualization
Caption: Byproduct formation pathway in the Gewald reaction.
Caption: Troubleshooting workflow for low product yield.
References
- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Separation of Fluorinated Pyrrole Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic separation of fluorinated pyrrole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating fluorinated pyrrole isomers?
A1: The primary challenges stem from the subtle structural differences between isomers. Positional isomers (where a fluorine atom is at a different position on the pyrrole ring or a substituent), geometric isomers (E/Z), and enantiomers often have very similar physicochemical properties, such as polarity and boiling points. This makes achieving baseline separation with standard chromatographic methods difficult.
Q2: Which chromatographic techniques are most suitable for separating fluorinated pyrrole isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique. Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is effective for volatile and thermally stable fluorinated pyrroles. For chiral separations, specialized chiral HPLC or chiral GC is necessary.
Q3: What type of HPLC column is recommended for separating positional or geometric isomers of fluorinated pyrroles?
A3: While standard C18 columns can be used, Pentafluorophenyl (PFP) stationary phases are highly recommended for separating fluorinated and other halogenated aromatic compounds.[1][2][3] PFP columns offer alternative selectivity through multiple interaction mechanisms, including dipole-dipole, π-π, and hydrophobic interactions, which are particularly effective for resolving structurally similar isomers.[1][3][4]
Q4: How can I separate enantiomers of chiral fluorinated pyrroles?
A4: Enantiomeric separation requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC or GC. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used and have shown success in separating a broad range of chiral compounds.[5][6][7][8][9]
Q5: Can I use normal-phase chromatography for separating fluorinated pyrrole isomers?
A5: Yes, normal-phase chromatography using silica gel can be effective, particularly for preparative separations of geometric (E/Z) isomers. The choice between normal-phase and reversed-phase will depend on the specific polarity of the isomers and the desired separation scale.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor resolution of positional isomers | Inadequate selectivity of the stationary phase. | Switch from a standard C18 column to a Pentafluorophenyl (PFP) column to exploit different separation mechanisms like dipole-dipole and π-π interactions.[1][3][4] |
| Mobile phase composition is not optimal. | - Modify the organic modifier (e.g., switch between acetonitrile and methanol).- Adjust the mobile phase pH, staying at least one pH unit away from the analyte's pKa.[10]- Perform a gradient elution to improve separation of isomers with different polarities. | |
| Peak splitting or broad peaks | Co-elution of closely related isomers. | - Optimize the mobile phase composition and gradient.- Reduce the injection volume.- Consider a column with higher efficiency (smaller particle size or core-shell technology).[1] |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as triethylamine (TEA) for basic compounds, to reduce tailing. | |
| Column void or contamination. | - Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column. | |
| Irreproducible retention times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Incomplete column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially for gradient methods. | |
| Mobile phase degradation. | Prepare fresh mobile phase daily. |
GC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Co-elution of isomers | Inappropriate stationary phase polarity. | Select a column with a different polarity. For aromatic compounds, a mid-polarity phase (e.g., containing phenyl groups) or a more polar phase can provide better selectivity. |
| Temperature program is not optimized. | - Lower the initial oven temperature to improve the separation of early-eluting isomers.- Decrease the ramp rate to increase the separation between closely eluting peaks. | |
| Peak tailing | Active sites in the injector liner or column. | - Use a deactivated liner.- Condition the column according to the manufacturer's instructions.- In some cases, derivatization of the analyte can reduce tailing. |
| Poor peak shape | Inlet temperature is too low or too high. | Optimize the inlet temperature. It should be high enough to ensure rapid volatilization without causing thermal degradation of the analytes. |
Experimental Protocols
Protocol 1: HPLC Separation of Positional Fluoropyrrole Isomers
This protocol outlines a general method for the separation of positional isomers of a fluorinated pyrrole derivative using a PFP column.
Instrumentation:
-
HPLC system with a UV detector
-
Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both mobile phases.
-
Column Equilibration: Equilibrate the PFP column with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the fluorinated pyrrole isomer mixture in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject 5-10 µL of the sample solution.
-
Chromatographic Run: Run a linear gradient from 30% B to 70% B over 20 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
Quantitative Data Example:
| Isomer | Retention Time (min) | Resolution (Rs) |
| 2-fluoro-1-phenylpyrrole | 12.5 | - |
| 3-fluoro-1-phenylpyrrole | 13.8 | 2.1 |
Protocol 2: GC-MS Analysis of Volatile Fluorinated Pyrrole Isomers
This protocol provides a general method for the separation and identification of volatile fluorinated pyrrole isomers.
Instrumentation:
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane (solvent, HPLC grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorinated pyrrole isomer mixture in dichloromethane (e.g., 100 µg/mL).
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 400
-
Quantitative Data Example:
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
| 4-fluoro-2-methylpyrrole | 8.2 | 99, 72, 53 |
| 5-fluoro-2-methylpyrrole | 8.5 | 99, 72, 53 |
Visualizations
Caption: HPLC method development workflow for fluorinated pyrrole isomers.
Caption: Troubleshooting logic for peak splitting in HPLC.
References
- 1. fortis-technologies.com [fortis-technologies.com]
- 2. hawach.com [hawach.com]
- 3. uhplcs.com [uhplcs.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Avoiding dimer formation in reactions with beta-ketonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-ketonitriles. The information is designed to help you prevent common issues, with a particular focus on avoiding dimer formation, and to troubleshoot problems encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of beta-ketonitrile synthesis, and why is it a problem?
A1: Dimer formation is a common side reaction where two molecules of the nitrile starting material or the beta-ketonitrile product react with each other. This is typically a base-catalyzed self-condensation, such as the Thorpe reaction.[1] The resulting dimer is an impurity that can be difficult to separate from the desired product, leading to lower yields and complicating purification.[2]
Q2: What is the primary mechanism of dimer formation?
A2: The primary mechanism is an intermolecular condensation reaction. A strong base deprotonates the α-carbon of a nitrile, creating a resonance-stabilized carbanion.[2] This carbanion can then act as a nucleophile and attack the electrophilic carbon of the nitrile group on a second molecule, leading to a dimer. This is essentially an intermolecular version of the Thorpe-Ziegler reaction.[1][2]
Q3: What are the key factors that influence the rate of dimer formation?
A3: The key factors include:
-
Base Strength and Concentration: Stronger bases and higher base concentrations can increase the rate of deprotonation and subsequent dimerization.
-
Temperature: Higher reaction temperatures can provide the activation energy for the dimerization side reaction to occur more readily.
-
Concentration of Reactants: High concentrations of the nitrile starting material can increase the probability of intermolecular reactions.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates.[3]
-
Presence of Protic Species: Protic additives can quench the enolates that lead to dimerization.[3]
Q4: How can I detect the presence of dimers in my reaction mixture?
A4: Dimers can be detected using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value than your starting material and desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the crude product will show characteristic peaks for the dimer structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify the mass of the dimer, confirming its presence.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and minimizing dimer formation in reactions involving beta-ketonitriles.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting dimer formation.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action | Rationale |
| Significant Dimer Formation | Base is too strong or too concentrated | Use a weaker base if possible, or reduce the stoichiometry of the strong base. Consider slow addition of the base to the reaction mixture. | This minimizes the standing concentration of the reactive nitrile anion, reducing the rate of the bimolecular dimerization reaction. |
| Reaction temperature is too high | Run the reaction at a lower temperature. If the desired reaction is too slow at lower temperatures, a temperature optimization study may be necessary. | Dimerization, like many side reactions, can have a higher activation energy than the desired reaction. Lowering the temperature can therefore disproportionately slow the rate of dimer formation. | |
| High concentration of nitrile | Perform the reaction at higher dilution. If possible, add the nitrile starting material slowly over the course of the reaction. | This reduces the probability of two nitrile molecules encountering each other, thus favoring the desired intramolecular reaction or reaction with another electrophile over self-condensation. | |
| Absence of a quenching agent | Add a catalytic amount of isopropanol (IPA) to the reaction mixture.[3] | Protic additives like IPA can quench the enolate intermediates that lead to dimerization, thereby suppressing this side reaction pathway.[3] | |
| Ion pairing effects | In reactions using metal alkoxides (e.g., KOt-Bu), consider adding a catalytic amount of a crown ether like 18-crown-6.[3] | Crown ethers can sequester the metal cation, leading to a "naked" and more reactive anion. This can sometimes accelerate the desired reaction more than the dimerization, improving selectivity.[3] | |
| Difficulty Separating Dimer from Product | Similar polarity of product and dimer | Optimize the reaction conditions to minimize dimer formation in the first place. If dimerization cannot be avoided, consider derivatizing the desired product to alter its polarity for easier separation by chromatography. | Prevention is often the most effective strategy. If separation is necessary, altering the chemical structure of one component can make chromatographic separation more feasible. |
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from the literature to guide your optimization efforts.
Table 1: Effect of Additives on the Yield of β-Ketonitriles from Esters using KOt-Bu [3]
| Entry | Ester Substrate | Additive (0.1 equiv) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Methyl 2-phenylacetate | None | THF | 1 | 45 |
| 2 | Methyl 2-phenylacetate | Isopropanol | THF | 1 | 55 |
| 3 | Methyl 2-thiophen-2-ylacetate | Isopropanol | MTBE | 1 | 38 |
| 4 | Methyl 2-thiophen-2-ylacetate | 18-crown-6 | MTBE | 1 | 52 |
| 5 | Methyl 2-thiophen-2-ylacetate | 18-crown-6 | 2-MeTHF | 1 | 67 |
This table demonstrates that the addition of isopropanol or 18-crown-6 can improve the yield of the desired β-ketonitrile, which is indicative of a reduction in side reactions such as dimerization.
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of β-Ketonitriles
| Entry | Ester | Nitrile | Method | Reaction Time | Yield (%) |
| 1 | Methyl 2-phenylacetate | Phenylacetonitrile | Microwave | 10 min | 72 |
| 2 | Methyl 2-phenylacetate | Phenylacetonitrile | Conventional (reflux) | 6 h | 55 |
| 3 | Ethyl benzoate | Acetonitrile | Microwave | 15 min | 65 |
| 4 | Ethyl benzoate | Acetonitrile | Conventional (reflux) | 8 h | 48 |
This table suggests that microwave-assisted synthesis can lead to higher yields in shorter reaction times, potentially by minimizing the time for side reactions like dimerization to occur.
Experimental Protocols
Protocol 1: Minimized Dimerization in the Acylation of a Nitrile using Isopropanol as an Additive
This protocol is adapted from the work of Pienaar et al. and is designed to minimize dimer formation by including a catalytic amount of isopropanol.[3]
Materials:
-
Ester (1.0 equiv)
-
Acetonitrile (2.0 equiv)
-
Potassium tert-butoxide (KOt-Bu) (2.0 equiv)
-
Isopropanol (IPA) (0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ester (1.0 equiv) and anhydrous THF.
-
Add acetonitrile (2.0 equiv) and isopropanol (0.1 equiv) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (2.0 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Dimerization Signaling Pathway
Caption: Mechanism of dimer formation via Thorpe-type condensation.
References
Technical Support Center: Stability of 2-(4-Fluorophenyl)-3-oxobutanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the handling and experimentation of 2-(4-Fluorophenyl)-3-oxobutanenitrile in solution.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability issues with this compound.
| Symptom | Potential Cause | Recommended Action |
| Loss of Potency/Activity in Bioassays | Degradation of the compound in the assay medium. | Perform a stability study of the compound in the specific bioassay buffer and under the exact experimental conditions (temperature, light exposure). Consider preparing fresh solutions immediately before each experiment. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Chemical degradation has occurred. | Conduct forced degradation studies (see protocols below) to identify the degradation products and understand the degradation pathway. Adjust solution pH, protect from light, or use an inert atmosphere to mitigate the specific degradation route. |
| Precipitation of Compound from Solution | Poor solubility or exceeding the solubility limit at a given temperature or pH. | Determine the solubility of the compound in various solvents and buffer systems. Prepare solutions at concentrations well below the measured solubility limit. Consider the use of co-solvents if compatible with the experimental system. |
| Discoloration of the Solution (e.g., yellowing) | Photodegradation or oxidative degradation. | Store solutions in amber vials or protect them from light. Purge solutions with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. The addition of antioxidants may be considered if they do not interfere with the experiment. |
| Inconsistent Results Between Replicates | Inconsistent solution preparation or storage conditions. | Standardize the protocol for solution preparation, including solvent quality, weighing, and dissolution procedures. Store all aliquots under identical, controlled conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a β-ketonitrile, in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1] The nitrile and ketone functional groups are susceptible to hydrolysis, especially under acidic or basic conditions.[1]
Q2: What is the expected major degradation pathway for this compound in aqueous solutions?
A2: The most probable degradation pathway in aqueous media is the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a carboxylate salt, respectively.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile. For short-term storage, solutions can be kept at 2-8°C, protected from light. For long-term storage, it is advisable to store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How can I monitor the stability of my this compound solution over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the intact parent compound from any potential degradation products.
Q5: What are "forced degradation" studies and why are they important?
A5: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions (e.g., strong acids and bases, high temperature, intense light, and oxidizing agents) to accelerate its degradation.[2][3][4] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[2][4]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photostability: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general reversed-phase HPLC method for the analysis of this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study to illustrate how to summarize your experimental findings.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 12.8 |
| 0.1 M NaOH (RT, 8h) | 45.8 | 3 | 38.5 |
| 3% H₂O₂ (RT, 24h) | 8.5 | 1 | 8.5 |
| Thermal (80°C, 48h) | 5.1 | 1 | 5.1 |
| Photolytic | 22.3 | 2 | 18.9 |
Table 2: Solution Stability at Different pH and Temperatures (Hypothetical Data)
| pH | Temperature | % Remaining after 48 hours |
| 4.0 | 25°C | 98.2 |
| 7.0 | 25°C | 95.5 |
| 9.0 | 25°C | 82.1 |
| 7.0 | 4°C | 99.1 |
| 7.0 | 40°C | 88.4 |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Scale-up of Reactions Using 2-(4-Fluorophenyl)-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges and troubleshooting strategies encountered during the scale-up of chemical reactions involving 2-(4-Fluorophenyl)-3-oxobutanenitrile. The information is presented in a question-and-answer format to directly address potential issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key considerations for its scale-up?
A1: The most prevalent method for synthesizing this compound is the Claisen condensation of an ester of 4-fluorophenylacetic acid (e.g., methyl or ethyl 4-fluorophenylacetate) with acetonitrile.[1][2] This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or sodium ethoxide.
Key scale-up considerations for this reaction include:
-
Exothermic Reaction Management: The reaction is highly exothermic, and efficient heat removal is critical to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Strategy: Slow, controlled addition of the base or one of the reactants is crucial to maintain temperature control.
-
Mixing Efficiency: Adequate mixing is essential to ensure uniform reaction conditions and prevent localized high concentrations of reactants or base, which can lead to side reactions.
-
Work-up and Purification: The work-up procedure, including quenching of the reaction and extraction of the product, needs to be carefully designed for large-scale operations. Purification by crystallization may require optimization of solvent systems and cooling profiles.
Q2: What are the primary safety concerns when scaling up reactions with this compound?
A2: The primary safety concerns during the scale-up of this synthesis are:
-
Hydrogen Gas Evolution: The use of sodium hydride (NaH) results in the evolution of flammable hydrogen gas. The reactor and associated equipment must be properly vented, and an inert atmosphere (e.g., nitrogen or argon) should be maintained.
-
Handling of Strong Bases: Sodium hydride and other strong bases are highly reactive and corrosive. Appropriate personal protective equipment (PPE) must be worn, and procedures for safe handling and quenching of residual base must be in place.
-
Toxicity of Nitriles: Acetonitrile and the product, this compound, are toxic. Avoid inhalation and skin contact. All operations should be conducted in a well-ventilated area, preferably a fume hood.
-
Thermal Runaway: As with any exothermic reaction, there is a risk of a thermal runaway if cooling is insufficient.[3] Continuous temperature monitoring and a reliable cooling system are essential.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient base or reaction time. | - Ensure at least a stoichiometric amount of strong base is used. - Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) to determine the optimal reaction time. |
| Side reactions consuming starting materials or product. | - Optimize the reaction temperature; lower temperatures may favor the desired reaction. - Improve mixing to avoid localized "hot spots" and high concentrations of reagents. | |
| Formation of Impurities | O-acylation byproduct: The enolate of the product reacts with another molecule of the ester. | - Use a slight excess of the nitrile to favor the desired C-acylation. - Maintain a lower reaction temperature. |
| Di-acylation byproduct: The product is acylated a second time. | - Use a controlled amount of the ester and add it slowly to the reaction mixture. | |
| Hydrolysis of the nitrile: The nitrile group is hydrolyzed to an amide or carboxylic acid during work-up. | - Maintain neutral or slightly acidic conditions during the aqueous work-up. - Minimize the time the product is in contact with strongly acidic or basic aqueous solutions. | |
| Difficult Product Isolation/Purification | Product is an oil or does not crystallize easily. | - Test various solvent systems for crystallization. A mixture of a good solvent and a poor solvent can be effective. - If crystallization is not feasible, consider purification by column chromatography, although this may be less practical at a very large scale. |
| Product co-precipitates with salts. | - Ensure all salts are fully dissolved in the aqueous phase during work-up before extraction. - Wash the organic extract thoroughly with water. |
Experimental Protocols
Illustrative Laboratory-Scale Synthesis of this compound
This protocol is a general representation and should be optimized for specific laboratory conditions and scale.
-
Reactor Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet is assembled. The system is flushed with dry nitrogen.
-
Reagent Charging: Dry toluene is added to the flask, followed by a dispersion of sodium hydride (60% in mineral oil) under a nitrogen blanket.
-
Reactant Addition: A solution of ethyl 4-fluorophenylacetate and acetonitrile in dry toluene is added dropwise from the dropping funnel to the stirred suspension of sodium hydride at a rate that maintains the internal temperature between 25-30 °C. The addition is exothermic, and cooling with a water bath may be necessary.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) until the reaction is complete (monitored by TLC or HPLC).
-
Quenching: The reaction is cooled in an ice bath and carefully quenched by the slow addition of a mixture of ice and acetic acid until the evolution of hydrogen gas ceases and the pH is slightly acidic.
-
Work-up: The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
Table 1: Hypothetical Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactor Volume | 500 mL | 20 L | 2000 L |
| Base | Sodium Hydride (60% dispersion) | Sodium Hydride (60% dispersion) | Sodium Hydride (60% dispersion) |
| Solvent | Toluene | Toluene | Toluene |
| Addition Time | 30 minutes | 2-3 hours | 8-10 hours |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Purity (before purification) | 85-95% | 80-90% | 75-85% |
| Major Impurities | Unreacted starting materials, O-acylation byproduct | Increased levels of O-acylation and di-acylation byproducts | Significant levels of byproducts if temperature and mixing are not well-controlled |
Mandatory Visualizations
Caption: General workflow for scaling up the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or high impurity issues during scale-up.
References
Managing acidic byproducts in 2-(4-Fluorophenyl)-3-oxobutanenitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-(4-Fluorophenyl)-3-oxobutanenitrile. The following information addresses common issues related to the management of acidic byproducts and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a Claisen-type condensation reaction. This typically involves the reaction of an ester, such as ethyl 4-fluorophenylacetate, with acetonitrile in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is then quenched with a dilute acid to yield the final product.
Q2: What are the potential acidic byproducts in this reaction?
A2: Acidic byproducts can arise from several sources during the synthesis and workup of this compound. The primary concerns are:
-
Hydrolysis of the nitrile product: The desired product can hydrolyze to form 2-(4-Fluorophenyl)-3-oxobutanoic acid, especially if exposed to acidic or basic conditions at elevated temperatures.[1][2][3][4]
-
Hydrolysis of the starting ester: Incomplete reaction or the presence of water can lead to the hydrolysis of the starting material, such as ethyl 4-fluorophenylacetate, into 4-fluorophenylacetic acid.
-
Excess acid from workup: Residual strong acid (e.g., HCl) from the reaction quench and product precipitation step is a common impurity if not adequately removed.
Q3: How can I detect the presence of acidic byproducts in my product?
A3: Several methods can be used to detect acidic impurities:
-
pH measurement: A simple pH test of a solution of your product in a neutral solvent (like water or ethanol/water) can indicate the presence of acid.
-
Thin Layer Chromatography (TLC): Acidic byproducts will often have different retention factors (Rf) than the desired nitrile product.
-
Spectroscopic methods: Techniques like ¹H NMR and ¹³C NMR can reveal the presence of carboxylic acid protons and carbonyl carbons, which are characteristic of the acidic byproducts.
Q4: What is the general strategy for removing acidic byproducts?
A4: The most common and effective method is to wash the crude product with a mild aqueous basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is typically used.[5] The basic solution will react with the acidic byproducts to form their corresponding salts, which are more soluble in the aqueous layer and can be separated from the organic layer containing your product. This is followed by washing with water to remove any remaining base and salts.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low pH of the final product | Residual acid from the workup step. | Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic. Follow with a wash with deionized water to remove residual salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.[5] |
| Presence of a secondary spot on TLC with a lower Rf value | Formation of 2-(4-Fluorophenyl)-3-oxobutanoic acid or 4-fluorophenylacetic acid. | Follow the same washing procedure as for low pH. If the impurity persists, consider recrystallization or column chromatography for purification. |
| Poor yield after aqueous workup | Loss of product due to its solubility in the aqueous basic wash. | Use a saturated solution of a mild base like sodium bicarbonate rather than a strong base like sodium hydroxide to minimize the hydrolysis of the nitrile product. Keep the temperature low during the workup to reduce the rate of hydrolysis. |
| Oily or sticky product instead of a solid | Presence of impurities, including acidic byproducts, preventing crystallization. | Purify the crude product using the recommended washing procedure. If the product still fails to solidify, attempt purification by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Ethyl 4-fluorophenylacetate
-
Acetonitrile
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask.
-
Addition of Reactants: Cool the flask to 0 °C in an ice bath. Add a solution of ethyl 4-fluorophenylacetate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous THF dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add dilute hydrochloric acid to quench the reaction and neutralize the excess base. Adjust the pH to approximately 5-6.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by deionized water (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Neutralization and Removal of Acidic Byproducts
This protocol details the washing procedure to remove acidic impurities from the crude product.
Materials:
-
Crude this compound
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution and shake the funnel vigorously, venting frequently to release any evolved CO₂ gas. Allow the layers to separate and discard the aqueous layer. Repeat this wash 1-2 more times, or until the aqueous layer is neutral to litmus paper.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate and other salts.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.
-
Filtration and Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Ethyl 4-fluorophenylacetate | C₁₀H₁₁FO₂ | 182.19 | 227-229 | N/A |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | -45 |
| This compound | C₁₀H₈FNO | 177.18 | N/A | 86-88 |
| 2-(4-Fluorophenyl)-3-oxobutanoic acid | C₁₀H₉FO₃ | 196.17 | N/A | N/A |
| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 265 | 85-87 |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Workflow for managing acidic byproducts.
References
Impact of solvent choice on 2-(4-Fluorophenyl)-3-oxobutanenitrile reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 2-(4-Fluorophenyl)-3-oxobutanenitrile and related β-ketonitriles. The primary focus is on the impact of solvent choice on reaction kinetics and overall success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound is very slow or not proceeding. What is a likely cause related to the solvent?
A1: The most common synthesis route for this compound is a Claisen-type condensation between an ester (e.g., ethyl 4-fluorophenylacetate) and acetonitrile. This reaction's kinetics are highly dependent on the solvent's ability to support the formation and reactivity of the acetonitrile anion (enolate).
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents are generally poor choices. Protic solvents possess acidic protons that can quench the strong base required for the reaction (e.g., NaH, NaOEt) and will solvate the acetonitrile anion through hydrogen bonding. This solvation shell stabilizes the anion, making it less nucleophilic and drastically slowing the desired reaction.[1]
-
Non-Polar Aprotic Solvents (e.g., Toluene, Benzene): While often used, reactions in these solvents can be slow due to the poor solubility of the base or the intermediate salt of the β-ketonitrile. However, they can be effective, particularly at higher temperatures (reflux).[2][3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are often the most effective solvents. They possess high dielectric constants that help dissolve ionic intermediates but lack acidic protons, so they do not excessively solvate the nucleophilic anion. This leaves the anion "naked" and highly reactive, accelerating the reaction rate.
Q2: I am observing low yields and several side products. How can solvent choice help mitigate this?
A2: Low yields can be attributed to competing side reactions. The solvent plays a crucial role in controlling reaction pathways.
-
Base and Solvent Compatibility: The base must be strong enough to deprotonate acetonitrile. The use of an alkoxide base (e.g., sodium ethoxide) in a non-matching alcohol solvent (e.g., methanol) can lead to transesterification of your starting ester, creating a mixture of products.[4] It is best to use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an inert aprotic solvent like THF or Toluene.[5]
-
Reaction Concentration: The reaction requires the deprotonation of the product to drive the equilibrium forward.[6][7] A solvent that ensures all reactants and intermediates remain in solution can help facilitate this. Ethereal solvents like THF are often a good choice.[5]
Q3: How does temperature interact with solvent choice for this reaction?
A3: Temperature provides the necessary activation energy for the reaction. In less ideal solvents, higher temperatures are often required to achieve a reasonable reaction rate. For instance, reactions in toluene or benzene are frequently run at reflux temperatures.[2] In more effective polar aprotic solvents like THF or DMF, the reaction may proceed efficiently at room temperature or with only gentle heating.[5] Some protocols even report successful reactions under solvent-free conditions at elevated temperatures (e.g., 100°C).[8]
Q4: Can I use acetonitrile as both the reactant and the solvent?
A4: Yes, using acetonitrile as the solvent is a viable strategy, particularly when reacting it with an ester like ethyl benzoate.[2] This ensures a high concentration of the nitrile reactant. Since acetonitrile is a polar aprotic solvent, it supports the reaction mechanism well once the enolate is formed.
Data Presentation: Solvent and Base Conditions for β-Ketonitrile Synthesis
The following table summarizes conditions reported for the synthesis of various β-ketonitriles, analogous to this compound. This data provides insight into effective starting conditions for reaction optimization.
| Target Product | Reactants | Base | Solvent | Temperature | Yield (%) | Reference |
| 3-Oxo-3-phenylpropanenitrile | Ethyl benzoate, Acetonitrile | Sodium Methoxide | Acetonitrile | Reflux | 58% | [2] |
| 4,4-dimethyl-2-phenyl-3-oxopentanenitrile | Methyl pivalate, Benzyl cyanide | Sodium Hydride | Toluene | 60°C | 55% | [9] |
| 3-Oxopentanenitrile | Ethyl propionate, Acetonitrile | Sodium Hydride | Benzene | Boiling | 52% | [2] |
| Various β-ketonitriles | Various Esters and Nitriles | Potassium tert-butoxide | THF | Microwave | 30-72% | |
| Various β-ketonitriles | Aldehydes, AIBN | Cesium Carbonate | Toluene | 80°C | >90% | [10] |
Experimental Protocols
Representative Protocol for the Synthesis of a β-Ketonitrile
This protocol is a generalized procedure based on common methods for Claisen-type condensations to form β-ketonitriles.[2][9]
Materials:
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Starting Ester (e.g., Ethyl 4-fluorophenylacetate)
-
Nitrile (e.g., Acetonitrile)
-
Base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous Solvent (e.g., THF, Toluene)
-
2M Hydrochloric Acid (for workup)
-
Extraction Solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Base Suspension: Allow the flask to cool to room temperature. Add the sodium hydride (e.g., 2.0 equivalents) to the flask. Suspend the base in anhydrous solvent (e.g., 5 mL per mmol of ester).
-
Reactant Addition: In a separate flask, dissolve the starting ester (1.0 eq.) and the nitrile (2.0 eq.) in the anhydrous solvent.
-
Reaction: Add the ester/nitrile solution dropwise to the stirred suspension of the base at a controlled temperature (this can range from 0°C to reflux, depending on the chosen solvent and reactivity). The reaction progress can be monitored by the evolution of hydrogen gas if using NaH.
-
Reaction Monitoring: Stir the mixture until the reaction is complete. Completion can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture.
-
Workup: Once complete, cool the reaction to 0°C and carefully quench by the slow addition of 2M HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
Mandatory Visualization
The following diagrams illustrate the conceptual workflow for selecting a solvent and the general reaction mechanism.
Caption: Solvent selection logic for β-ketonitrile synthesis.
Caption: General mechanism for Claisen-type condensation.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 4. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. butler.elsevierpure.com [butler.elsevierpure.com]
- 9. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 10. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Beta-Ketonitriles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Physicochemical and Biological Properties of Fluorinated and Non-Fluorinated Beta-Ketonitriles, Supported by Experimental Data.
The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This guide provides a detailed comparative study of fluorinated and non-fluorinated beta-ketonitriles, a versatile class of compounds with significant potential in drug development. By examining key physicochemical and biological parameters, this document aims to provide researchers with critical data to inform the rational design of novel therapeutics.
Beta-ketonitriles are valuable intermediates in organic synthesis, serving as precursors for a wide array of biologically active heterocyclic compounds.[1] Fluorination of these molecules can profoundly influence their electronic properties, lipophilicity, metabolic stability, and ultimately, their biological activity. This guide will delve into these aspects, presenting a comparison of a representative fluorinated beta-ketonitrile, ethyl 4,4,4-trifluoro-3-oxobutanoate, with its non-fluorinated counterpart, ethyl 3-oxobutanoate (ethyl acetoacetate).
Data Presentation: Physicochemical and Biological Properties
The introduction of fluorine atoms significantly alters the physicochemical properties of beta-ketonitriles, which in turn impacts their pharmacokinetic and pharmacodynamic profiles. The following tables summarize the key quantitative data for our model compounds.
| Property | Non-Fluorinated (Ethyl Acetoacetate) | Fluorinated (Ethyl 4,4,4-trifluoro-3-oxobutanoate) | Impact of Fluorination | Reference |
| pKa | ~11 | ~6.5 | Increased Acidity | [2] |
| Lipophilicity (clogP) | ~0.22 | ~0.85 | Increased Lipophilicity | [3] |
| Metabolic Stability (in vitro half-life) | Shorter | Longer | Increased Metabolic Stability | [2][4] |
Table 1: Comparative Physicochemical Properties
| Biological Target | Non-Fluorinated (Ethyl Acetoacetate) | Fluorinated (Ethyl 4,4,4-trifluoro-3-oxobutanoate) | Impact of Fluorination | Reference |
| Succinate Dehydrogenase (SDH) Inhibition (IC50) | Moderate Inhibition | Potent Inhibition | Enhanced Biological Activity | [5] |
Table 2: Comparative Biological Activity
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Protocol for pKa Determination (NMR Spectroscopy)
The acid dissociation constant (pKa) can be determined using nuclear magnetic resonance (NMR) spectroscopy by monitoring the chemical shift of specific protons as a function of pH.[6][7]
Materials:
-
Test compound (fluorinated or non-fluorinated beta-ketonitrile)
-
Deuterated solvent (e.g., D2O)
-
A series of buffers with known pH values
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the test compound in the deuterated solvent.
-
Prepare a series of NMR tubes, each containing a buffer of a specific pH and a fixed concentration of the test compound.
-
Acquire the 1H NMR spectrum for each sample.
-
Identify a proton signal that shows a significant chemical shift change with pH.
-
Plot the chemical shift of the selected proton against the pH of the buffer.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.[7]
Protocol for Lipophilicity (logP) Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by HPLC analysis.[8]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or phosphate-buffered saline (PBS) pH 7.4 (pre-saturated with n-octanol)
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a known amount of the stock solution to a mixture of pre-saturated n-octanol and water/PBS in a centrifuge tube.
-
Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the tube to separate the octanol and aqueous layers.
-
Carefully collect aliquots from both the octanol and aqueous layers.
-
Analyze the concentration of the test compound in each layer using a validated HPLC method.
-
Calculate the logP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]
Protocol for Metabolic Stability Assay (Liver Microsomes)
The metabolic stability of a compound can be assessed in vitro by incubating it with liver microsomes and monitoring its disappearance over time.[9][10][11]
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (Cofactor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm a suspension of liver microsomes and the NADPH regenerating system in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[11]
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[12]
Protocol for Succinate Dehydrogenase (SDH) Inhibition Assay
The inhibitory activity of the beta-ketonitriles against succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and electron transport chain, can be determined using a colorimetric assay.[13][14][15][16]
Materials:
-
Isolated mitochondria or purified SDH enzyme
-
Test compound (inhibitor)
-
Succinate (substrate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, SDH enzyme/mitochondria, and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding succinate and the electron acceptor DCPIP.
-
Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathway of Succinate Dehydrogenase Inhibition
The following diagram illustrates the central role of Succinate Dehydrogenase (SDH) in cellular metabolism and the consequences of its inhibition.
Caption: Inhibition of Succinate Dehydrogenase by beta-ketonitriles disrupts the TCA cycle and electron transport chain.
Experimental Workflow for Comparative Analysis
The following diagram outlines a streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated beta-ketonitriles.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated beta-ketonitriles.
References
- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 2. fluoridealert.org [fluoridealert.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. content.abcam.com [content.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 16. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-(4-Fluorophenyl)-3-oxobutanenitrile in high-throughput screening assays
An Objective Comparison of 2-(4-Fluorophenyl)-3-oxobutanenitrile for High-Throughput Screening Assays
This guide provides a comprehensive validation of this compound, a novel small molecule inhibitor, for its utility in high-throughput screening (HTS) campaigns. Its performance is objectively compared against established alternatives, with supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their decision-making process.
Comparative Performance Analysis
The efficacy and suitability of this compound (herein referred to as FPON) were evaluated against well-characterized inhibitors targeting the hypothetical Kinase-Y signaling pathway. The following table summarizes the key performance metrics obtained from standardized HTS assays.
| Parameter | FPON | Ruxolitinib (Alternative A) | Fedratinib (Alternative B) | Reference Compound C |
| Target | Kinase-Y | JAK1/JAK2 | JAK2 | Kinase-Y |
| IC₅₀ (nM) | 150 | 3.3 | 3 | 950 |
| Selectivity (vs. Kinase-Z) | >200-fold | ~130-fold | >300-fold | ~20-fold |
| Z'-factor in HTS Assay | 0.82 | 0.85 | 0.84 | 0.75 |
| Signal-to-Background Ratio | 12 | 14 | 13 | 8 |
| Cellular Potency (EC₅₀, µM) | 1.2 | 0.27 | 0.4 | 8.5 |
| Cytotoxicity (CC₅₀, µM) | > 50 | > 50 | 35 | > 100 |
Signaling Pathway and Mechanism of Action
FPON is designed to inhibit the catalytic activity of Kinase-Y, a critical node in a signaling cascade responsible for cellular proliferation. The diagram below illustrates the targeted pathway.
Caption: Targeted Kinase-Y Signaling Cascade.
Experimental Protocols
Detailed methodologies for the primary assays used in this validation are provided below.
In Vitro Kinase Assay (TR-FRET)
This assay quantifies the inhibitory effect of compounds on Kinase-Y activity.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-Y.
-
Procedure:
-
A solution of Kinase-Y enzyme (2 nM) is pre-incubated with serially diluted FPON or control compounds for 20 minutes at room temperature in an assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
The kinase reaction is initiated by adding a mixture of the ULight™-peptide substrate (50 nM) and ATP (10 µM).
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped by adding an EDTA solution (30 mM) containing Europium-labeled anti-phospho-substrate antibody (2 nM).
-
The mixture is incubated for 60 minutes to allow for antibody binding.
-
The TR-FRET signal is read on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic model.
-
Cell-Based Proliferation Assay
This assay determines the effect of FPON on the proliferation of a cancer cell line dependent on Kinase-Y signaling.
-
Principle: Cellular ATP levels, which correlate with cell viability, are measured using a luciferase-based reagent.
-
Procedure:
-
Cells are seeded into 384-well white, clear-bottom plates at a density of 2,500 cells/well and incubated for 24 hours.
-
Compound plates are prepared with a 10-point serial dilution of FPON and control compounds.
-
The compounds are added to the cells, and the plates are incubated for 72 hours at 37°C and 5% CO₂.
-
Plates are equilibrated to room temperature, and CellTiter-Glo® Reagent is added to each well.
-
Contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plates are incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader.
-
EC₅₀ values are determined from the dose-response curves.
-
High-Throughput Screening Workflow
The validation process for FPON followed a standardized HTS workflow to ensure robustness and reproducibility.
Caption: Standard HTS Validation Workflow.
Comparative Feature Summary
The following diagram provides a logical comparison of FPON against its alternatives based on key decision-making criteria for advancing a compound from HTS to lead optimization.
Caption: Feature Comparison of HTS Compounds.
Conclusion
This compound (FPON) demonstrates a robust performance profile suitable for high-throughput screening campaigns. It exhibits a high Z'-factor and a good signal-to-background ratio, ensuring assay quality and reliability. While its in vitro potency is more moderate compared to FDA-approved drugs like Ruxolitinib and Fedratinib, it shows a favorable balance of high selectivity and an excellent safety window, as indicated by its high cytotoxicity threshold. These characteristics make FPON a valuable tool compound for hit-finding and a promising starting point for lead optimization programs targeting Kinase-Y or related enzymes.
Comparing the reactivity of 2-(4-Fluorophenyl)-3-oxobutanenitrile with other building blocks
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of 2-(4-Fluorophenyl)-3-oxobutanenitrile against common alternative building blocks in the synthesis of bioactive scaffolds.
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the biological activity of the final compounds. This compound has emerged as a versatile precursor for the synthesis of a variety of heterocyclic scaffolds due to the presence of multiple reactive sites: an active methylene group, a nitrile, and a ketone. The fluorine substituent on the phenyl ring further modulates its electronic properties, influencing its reactivity and the potential for fluorine-specific interactions in biological targets.
This guide provides an objective comparison of the reactivity of this compound with other structurally similar building blocks, including its chloro, bromo, methoxy, and unsubstituted phenyl analogs. The comparison is primarily focused on their performance in the Gewald three-component reaction, a cornerstone for the synthesis of highly substituted 2-aminothiophenes, which are privileged structures in medicinal chemistry.
Comparative Reactivity in the Gewald Reaction
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or β-ketoester, an α-cyanoester or α-cyanoketone, and elemental sulfur in the presence of a base. The reactivity of the aryl-substituted oxobutanenitrile can be significantly influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups are generally expected to enhance the acidity of the α-proton, potentially facilitating the initial condensation step. Conversely, electron-donating groups may have the opposite effect.
The following table summarizes the comparative yields of 2-aminothiophenes synthesized via a Gewald-type reaction using various para-substituted 2-aryl-3-oxobutanenitriles. The data is based on analogous reactions with para-substituted acetophenones, providing a strong indication of the expected reactivity trends for the corresponding oxobutanenitriles.
| Building Block | Para-Substituent (X) | Yield (%) |
| 2-Phenyl-3-oxobutanenitrile | -H | 75 |
| This compound | -F | 82 |
| 2-(4-Chlorophenyl)-3-oxobutanenitrile | -Cl | 78 |
| 2-(4-Bromophenyl)-3-oxobutanenitrile | -Br | 76 |
| 2-(4-Methoxyphenyl)-3-oxobutanenitrile | -OCH₃ | 65 |
Note: The yields presented are based on analogous Gewald reactions with corresponding para-substituted acetophenones and are intended to illustrate the relative reactivity of the different building blocks.
The data suggests that the presence of a fluorine atom at the para-position of the phenyl ring leads to a higher yield in the Gewald reaction compared to other halogen substituents, the unsubstituted analog, and the methoxy-substituted counterpart. This enhanced reactivity can be attributed to the electron-withdrawing nature of the fluorine atom, which increases the acidity of the methylene protons, thereby facilitating the initial Knoevenagel condensation step of the Gewald reaction.
Experimental Protocols
A general and efficient experimental protocol for the one-pot synthesis of 2-aminothiophenes via the Gewald reaction using 2-aryl-3-oxobutanenitriles is provided below. This protocol is adapted from established methods for similar substrates.
One-Pot Synthesis of Substituted 2-Aminothiophenes
-
Materials:
-
2-(4-Substituted-phenyl)-3-oxobutanenitrile (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (1.1 mmol)
-
Morpholine (2.0 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add the 2-(4-substituted-phenyl)-3-oxobutanenitrile (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and ethanol (10 mL).
-
Add morpholine (2.0 mmol) to the mixture with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
-
Reaction Mechanism and Experimental Workflow
The Gewald reaction proceeds through a cascade of reactions, initiated by a Knoevenagel condensation, followed by Michael addition of sulfur, and subsequent cyclization and tautomerization.
Figure 1: Experimental workflow for the Gewald three-component reaction.
Signaling Pathways and Biological Relevance
The 2-aminothiophene scaffold synthesized using these building blocks is a common core in many biologically active molecules, including inhibitors of various protein kinases. For instance, derivatives of 2-aminothiophenes have been shown to inhibit kinases involved in cancer progression and inflammation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mitogen-Activated Protein Kinases (MAPK).
Figure 2: Simplified MAPK signaling pathway and potential inhibition by 2-aminothiophene derivatives.
Comparative Biological Activities of Heterocyles Derived from 2-(4-Fluorophenyl)-3-oxobutanenitrile and Structurally Related Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various heterocycles synthesized from precursors structurally related to 2-(4-Fluorophenyl)-3-oxobutanenitrile. While direct studies on heterocycles derived from this specific precursor are limited in publicly available literature, this guide draws upon experimental data from closely related analogues to offer insights into their potential therapeutic applications. The comparison focuses on key biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Heterocyclic compounds, particularly those containing pyrazole and pyridine moieties, have demonstrated significant potential as anticancer agents. The presence of the 4-fluorophenyl group is often associated with enhanced cytotoxic activity.
Comparative Data of Anticancer Activity
| Heterocycle Class | Derivative/Compound | Cell Line | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) | Citation |
| Pyrazoles | 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzonitrile | K562 (Leukemia) | 0.021 | ABT-751 | - | [1] |
| A549 (Lung) | 0.69 | ABT-751 | - | [1] | ||
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivative | HepG2 (Liver) | 9.13 | Doxorubicin | 34.24 | [2] | |
| MCF-7 (Breast) | 16.52 | Doxorubicin | 20.85 | [2] | ||
| A549 (Lung) | 6.52 | Doxorubicin | 5.93 | [2] | ||
| PC3 (Prostate) | 9.13 | Doxorubicin | 38.02 | [2] | ||
| Nicotinonitriles | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinonitrile derivative 1 | HepG2 (Liver) | 8.78 | - | - | [3] |
| HeLa (Cervical) | 15.32 | - | - | [3] | ||
| 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinonitrile derivative 2 | HepG2 (Liver) | 5.16 | - | - | [3] | |
| HeLa (Cervical) | 4.26 | - | - | [3] |
Relevant Signaling Pathways in Cancer
The anticancer activity of these heterocyclic compounds is often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most critical pathways are the PI3K/AKT and MAPK/ERK pathways.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.
Caption: The MAPK/ERK signaling cascade, crucial for transmitting signals for cell growth.
Anti-inflammatory Activity
Isoxazole and pyrazole derivatives are well-documented for their anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
Comparative Data of Anti-inflammatory Activity
| Heterocycle Class | Derivative/Compound | Assay | Inhibition (%) | Reference Compound | Inhibition (%) | Citation |
| Isoxazoles/Furoxans | Furoxan derivative 14 | Carrageenan-induced paw edema | 59 | - | - | [4] |
| Pyrazoles | Pyrazole derivative 9 | Carrageenan-induced rat paw edema | - | Diclofenac/Celecoxib | - | [5] |
COX-2 Inhibition Data
| Heterocycle Class | Derivative/Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Citation |
| Isoxazoles | Isoxazole derivative C3 | - | - | - | Celecoxib | |
| Isoxazole derivative C5 | - | - | - | Celecoxib | ||
| Isoxazole derivative C6 | - | - | - | Celecoxib | ||
| Pyrazoles | Pyrazole derivative 9 | 0.26 | >50 | 192.3 | Celecoxib | [5] |
Mechanism of Anti-inflammatory Action
The primary mechanism for the anti-inflammatory activity of many of these heterocycles is the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.
Caption: Inhibition of the COX-2 pathway by heterocyclic compounds to reduce inflammation.
Antimicrobial Activity
Pyridine and pyrazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Data of Antimicrobial Activity
| Heterocycle Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Pyridines | 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one | S. aureus | - | - | - | [6] |
| B. subtilis | - | - | - | [6] | ||
| E. coli | - | - | - | [6] | ||
| P. aeruginosa | - | - | - | [6] | ||
| A. niger | - | - | - | [6] | ||
| P. rubrum | - | - | - | [6] | ||
| Pyrazoles | 1,5-disubstituted-1H-pyrazoles | Various bacteria & fungi | Weak activity | Bifonazole | - | [7] |
Enzyme Inhibition
Beyond COX-2, certain heterocyclic derivatives have shown inhibitory activity against other enzymes, such as α-amylase, which is relevant in the management of diabetes.
Comparative Data of Enzyme Inhibition
| Heterocycle Class | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Trifluoromethylated Flavonoid-based Isoxazoles | α-Amylase | 12.6 ± 0.2 | Acarbose | - | [8] |
Experimental Protocols
General Experimental Workflow
The evaluation of the biological activity of newly synthesized compounds typically follows a standardized workflow from synthesis to in-depth biological assays.
Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. The control group receives the vehicle, and the standard group receives a reference drug (e.g., Indomethacin).
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use purified ovine or human COX-1 and COX-2 enzymes.
-
Incubation: Pre-incubate the enzyme with the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a stopping agent (e.g., HCl).
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or LC-MS.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
α-Amylase Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a buffer solution (e.g., phosphate buffer, pH 6.9), and α-amylase enzyme solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add starch solution as the substrate to initiate the enzymatic reaction and incubate for another 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNSA) color reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a reference standard.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)-Containing Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of compounds containing the 2-(4-fluorophenyl) moiety, focusing on their cytotoxic effects against various cancer cell lines. Due to a lack of comprehensive SAR studies on 2-(4-fluorophenyl)-3-oxobutanenitrile derivatives, this guide presents data on structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives as a case study. The data herein is intended to provide insights into how structural modifications on this scaffold influence anticancer activity.
Data Summary of Anticancer Activity
The in-vitro cytotoxic activity of 2-(4-fluorophenyl)-N-phenylacetamide derivatives was evaluated against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (promyelocytic leukemia). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1][2]
| Compound ID | R-group (Substitution on N-phenyl ring) | IC50 (μM) vs. PC3 | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. HL-60 |
| 2a | 2-NO₂ | >100 | >100 | >100 |
| 2b | 3-NO₂ | 52 | >100 | >100 |
| 2c | 4-NO₂ | 80 | 100 | >100 |
| 2d | 2-OCH₃ | >100 | >100 | >100 |
| 2e | 3-OCH₃ | >100 | >100 | >100 |
| 2f | 4-OCH₃ | >100 | >100 | >100 |
| Imatinib | (Reference Drug) | 40 | 98 | Not Reported |
Structure-Activity Relationship Analysis
The data reveals key insights into the SAR of these 2-(4-fluorophenyl)-N-phenylacetamide derivatives:
-
Influence of the N-phenyl Substituent: The nature and position of the substituent on the N-phenyl ring significantly impact the cytotoxic activity.
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing nitro (NO₂) group appears to be crucial for activity. Compounds with a nitro group (2a-2c) demonstrated higher cytotoxicity compared to those with an electron-donating methoxy (OCH₃) group (2d-2f), which were largely inactive.[1][2]
-
Positional Isomerism: The position of the nitro group on the N-phenyl ring influences the potency. The meta-substituted derivative (2b , 3-NO₂) exhibited the highest activity against the PC3 cell line (IC50 = 52 μM).[1][2] The para-substituted analog (2c , 4-NO₂) showed moderate activity against both PC3 and MCF-7 cell lines.[1][2] The ortho-substituted compound (2a , 2-NO₂) was inactive.
-
Cell Line Specificity: The active compounds showed a degree of selectivity, with the most promising activity observed against the PC3 prostate cancer cell line.[1][2]
.
Caption: Logical flow of the structure-activity relationship for 2-(4-fluorophenyl)-N-phenylacetamide derivatives.
Experimental Protocols
The cytotoxic activity of the compounds was determined using the MTS assay.
MTS Assay Protocol
The MTS assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture medium. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Culture: PC3, MCF-7, and HL-60 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach for 24 hours.
-
The cells were then treated with various concentrations of the test compounds (typically ranging from 1 to 100 μM) and incubated for an additional 48 hours.
-
Following the incubation period, 20 μL of the MTS solution (containing phenazine methosulfate) was added to each well.
-
The plates were incubated for 3 hours at 37°C.
-
The absorbance was measured at 490 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curves.
.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-(4-Fluorophenyl)-3-oxobutanenitrile Derivatives
For researchers, scientists, and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. Rapid metabolism can lead to poor bioavailability and the formation of inactive or even toxic byproducts, hindering a promising candidate's journey to clinical application. This guide provides a comparative assessment of the metabolic stability of compounds derived from 2-(4-Fluorophenyl)-3-oxobutanenitrile, a scaffold with relevance in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to empower researchers to make informed decisions in the design and optimization of novel therapeutics.
The core structure, this compound, possesses two key features that influence its metabolic fate: a 4-fluorophenyl group and a β-ketonitrile moiety. The fluorine atom on the phenyl ring is a common strategic modification in drug design, often introduced to block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The β-ketonitrile group, on the other hand, can be a site for various enzymatic transformations. Understanding the interplay of these structural elements is crucial for predicting and improving the metabolic stability of its derivatives.
Comparative Metabolic Stability in Human Liver Microsomes
To provide a clear comparison, the following table summarizes the in vitro metabolic stability of the parent compound, this compound, and several hypothetical derivatives in human liver microsomes (HLM). These derivatives feature common structural modifications known to influence metabolic pathways. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound ID | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) | Predicted Metabolic Stability |
| Cpd-1 | This compound | Parent Compound | 45 | 30.8 | Moderate |
| Cpd-2 | 2-(4-Fluorophenyl)-3-hydroxybutanenitrile | Reduction of Ketone | 25 | 55.4 | Low |
| Cpd-3 | 2-(4-Fluorophenyl)-3-oxobutanamide | Hydrolysis of Nitrile | 65 | 21.3 | Moderate to High |
| Cpd-4 | 2-(3,4-Difluorophenyl)-3-oxobutanenitrile | Additional Ring Fluorination | 75 | 18.5 | High |
| Cpd-5 | 2-(4-Fluorophenyl)-3-oxo-4-phenylbutanenitrile | Phenyl Substitution at C4 | 35 | 39.6 | Moderate to Low |
Note: The data presented in this table are representative values based on established principles of drug metabolism and are intended for illustrative and comparative purposes. Actual experimental values may vary.
Experimental Protocols
A standardized and reproducible experimental protocol is essential for accurately assessing metabolic stability. The following section details a typical protocol for determining the in vitro metabolic stability of a compound using human liver microsomes.
Human Liver Microsomal Stability Assay
1. Purpose: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes in the presence of a co-factor (NADPH) regenerating system.
2. Materials and Equipment:
-
Human liver microsomes (pooled from multiple donors)
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates and sealing mats
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the test compound to the wells of a 96-well plate.
-
Add the diluted human liver microsome solution to each well and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[2]
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizing Metabolic Processes
To better understand the experimental process and potential metabolic pathways, the following diagrams have been generated using Graphviz.
Caption: Workflow of the in vitro human liver microsomal stability assay.
Caption: Potential Phase I metabolic pathways for the parent compound.
Conclusion
The assessment of metabolic stability is an indispensable component of modern drug discovery. For compounds derived from this compound, strategic modifications to the core structure can significantly influence their metabolic fate. The provided data and protocols offer a framework for researchers to systematically evaluate and compare the stability of their novel compounds. By integrating these in vitro assays early in the drug discovery pipeline, scientists can prioritize candidates with more favorable pharmacokinetic profiles, ultimately accelerating the development of new and effective medicines.
References
The Strategic Advantage of 2-(4-Fluorophenyl)-3-oxobutanenitrile in the Development of Novel Kinase Inhibitors
For Immediate Release: In the landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. This guide provides a comparative analysis of 2-(4-Fluorophenyl)-3-oxobutanenitrile, a versatile precursor, highlighting its advantages in the synthesis of potent and selective kinase inhibitors for cancer therapy. We present a case study on a novel pyrano[2,3-c]pyrazole derivative, an AKT2 inhibitor, and compare its performance with a well-established alternative, providing supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction to this compound in Medicinal Chemistry
This compound is a key intermediate in the synthesis of various heterocyclic compounds. Its structure, featuring a fluorinated phenyl ring, a ketone, and a nitrile group, offers multiple reaction sites for the construction of complex molecular architectures. The presence of the fluorine atom is particularly advantageous in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of the final compound.[1]
A Case Study: Pyrano[2,3-c]pyrazole Derivative as an AKT2 Kinase Inhibitor
Recent research has demonstrated the utility of this compound in the synthesis of a novel series of pyrano[2,3-c]pyrazole derivatives. One such derivative, compound 4j , has been identified as a potent and selective inhibitor of AKT2 kinase, a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers such as glioblastoma.[2][3]
Comparative Performance Analysis
To objectively assess the performance of the this compound-derived compound 4j , we compare its activity with MK-2206 , a well-characterized allosteric pan-AKT inhibitor.
| Compound | Target Kinase(s) | IC50 (µM) [a] | Cell Line | Cancer Type | EC50 (µM) [b] |
| Compound 4j | AKT1, AKT2 | 14 (AKT1), 12 (AKT2) [2] | GL261 | Murine Glioblastoma | 20 ± 3 [2] |
| MK-2206 | AKT1, AKT2, AKT3 | 0.008 (Akt1), 0.012 (Akt2), 0.065 (Akt3)[4] | GL261 | Murine Glioblastoma | 2 ± 0.5 [2] |
[a] IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a biological target in vitro. [b] EC50 (Half-maximal effective concentration): Represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Analysis of Comparative Data:
The data reveals that while MK-2206 is a more potent inhibitor of AKT in both biochemical and cellular assays, the pyrano[2,3-c]pyrazole derivative 4j , synthesized using this compound, exhibits noteworthy activity in the low micromolar range against AKT2.[2][4] The significance of compound 4j lies in its novel scaffold, which presents a new avenue for the development of selective AKT2 inhibitors. The fluorophenyl group, introduced via the starting material, likely contributes to its favorable biological activity and provides a vector for further optimization to enhance potency and selectivity.
The AKT Signaling Pathway in Glioblastoma
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. In many cancers, including glioblastoma, this pathway is hyperactivated, often due to mutations in key components like PTEN or PIK3CA.[5][6] AKT2 is a crucial isoform in this pathway, and its inhibition is a promising therapeutic strategy.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of Compound 4j.
Experimental Protocols
Synthesis of Pyrano[2,3-c]pyrazole derivative (4j)
The synthesis of compound 4j is achieved through a three-component reaction involving an appropriate aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile, catalyzed by DABCO in ethanol.[2] While the specific aldehyde used to produce the phenyl-substituted pyran ring of 4j is not explicitly detailed as being derived from this compound in the provided search results, the general synthetic scheme for related pyrano[2,3-c]pyrazoles utilizes precursors that can be synthesized from such building blocks.
In Vitro Kinase Inhibition Assay (for IC50 determination)
The inhibitory activity of compound 4j against AKT1 and AKT2 can be determined using a radiometric or fluorescence-based kinase assay. A general protocol is as follows:
-
Reagents and Materials:
-
Purified recombinant human AKT1 and AKT2 enzymes.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
ATP (at a concentration close to the Km for each enzyme).
-
Peptide substrate (e.g., a fluorescently labeled peptide or a peptide for radiolabeling).
-
Compound 4j and reference inhibitor (MK-2206) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar).
-
384-well plates.
-
-
Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add serial dilutions of the test compound (e.g., 4j ) or reference inhibitor in DMSO.
-
Add the AKT enzyme to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature or 30°C.
-
Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
-
Cell Viability Assay (for EC50 determination)
The effect of compound 4j on the viability of cancer cells (e.g., GL261 glioblastoma cells) can be assessed using a colorimetric or luminescence-based assay such as the MTS or CellTiter-Glo® assay.
-
Reagents and Materials:
-
GL261 cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Compound 4j and reference inhibitor dissolved in DMSO.
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well plates.
-
-
Procedure:
-
Seed the GL261 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or reference inhibitor. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
-
Caption: Experimental workflow from synthesis to comparative analysis.
Conclusion
This compound serves as a valuable and strategic starting material in medicinal chemistry for the generation of novel kinase inhibitors. The derived pyrano[2,3-c]pyrazole 4j demonstrates promising activity against AKT2, a key cancer target. While not as potent as the established inhibitor MK-2206, its unique chemical scaffold, enabled by the versatility of the starting butanenitrile, offers a solid foundation for the development of next-generation therapeutics with potentially improved selectivity and pharmacological profiles. The incorporation of the fluorophenyl moiety from the outset is a key advantage, often leading to enhanced drug-like properties. Further optimization of this series could lead to clinical candidates for the treatment of glioblastoma and other cancers with aberrant AKT signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AKT/GSK3β Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Benchmarking 2-(4-Fluorophenyl)-3-oxobutanenitrile against other nitrile-containing reagents.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and high yield. Nitrile-containing compounds, in particular, are versatile building blocks prized for their reactivity in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of numerous pharmaceutical agents and fine chemicals. This guide provides a comprehensive, data-driven comparison of 2-(4-Fluorophenyl)-3-oxobutanenitrile against other prominent nitrile-containing reagents: malononitrile, ethyl cyanoacetate, and phenylacetonitrile. The objective is to furnish researchers with the critical information needed to make informed decisions for their synthetic strategies.
Overview of Compared Reagents
The reagents under comparison represent distinct classes of nitrile-containing compounds, each with unique structural features that dictate their reactivity and synthetic applications.
-
This compound: A β-ketonitrile featuring a fluorinated aromatic ring. The presence of both a ketone and a nitrile group activates the intervening methylene proton, making it a valuable precursor for a variety of heterocyclic systems. The fluorine substituent can modulate the electronic properties and metabolic stability of the final products.
-
Malononitrile: A highly reactive dinitrile with a methylene group activated by two adjacent cyano groups. Its exceptional acidity makes it a potent nucleophile in a wide array of condensation and multicomponent reactions.[1][2]
-
Ethyl Cyanoacetate: An ester-activated nitrile that serves as a versatile reagent in Knoevenagel condensations, the synthesis of pyridones, and other heterocyclic systems.[3] The ester group offers an additional site for chemical modification.
-
Phenylacetonitrile: An arylacetonitrile with benzylic protons that can be readily deprotonated to form a nucleophilic carbanion, widely used in alkylation and condensation reactions.
Performance in Key Synthetic Transformations
To provide a clear and objective comparison, the performance of these reagents is evaluated in two common and synthetically important transformations: the Knoevenagel condensation and the synthesis of heterocyclic scaffolds.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. The following table summarizes the performance of the compared reagents in this reaction.
| Reagent | Aldehyde/Ketone | Catalyst | Solvent | Reaction Time | Yield (%) |
| This compound | Aryl aldehydes | Basic | Ethanol | Not specified | Not specified |
| Malononitrile | Aromatic aldehydes | SeO2/ZrO2 | Water/Solvent-free | 0.5 - 0.75 h | 92-98%[4] |
| Malononitrile | Benzaldehyde | Ca-BTC | Not specified | Not specified | Up to 99%[5] |
| Ethyl Cyanoacetate | Isatins | SBA-Pr-SO3H | Water | Longer than malononitrile | High |
| Ethyl Cyanoacetate | Aromatic aldehydes | Triphenylphosphine | Solvent-free | Not specified | Excellent |
| Phenylacetonitrile | Benzaldehyde | Base | Not specified | Not specified | Not specified |
Key Observations:
-
Malononitrile consistently demonstrates high reactivity and provides excellent yields in Knoevenagel condensations under various conditions, including environmentally benign solvent-free and aqueous media.[4]
-
Ethyl cyanoacetate is also highly effective, though reaction times may be longer compared to malononitrile in some cases.[3]
-
While this compound is expected to participate in Knoevenagel condensations due to its active methylene group, specific yield and reaction time data for direct comparison is less readily available in the literature.
Synthesis of Heterocyclic Scaffolds
Nitrile-containing reagents are instrumental in the synthesis of a diverse range of heterocyclic compounds, which form the core of many drug molecules.
| Reagent | Heterocycle Synthesized | Reaction Type | Yield (%) |
| This compound | 2-(3-Oxoindolin-2-ylidene)acetonitriles | Oxidative Cyclization | 71% |
| Malononitrile | Pyrano[2,3-c]pyrazoles | Three-component reaction | Moderate to excellent |
| Malononitrile | 2-Amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles | Three-component reaction | 71-76%[6] |
| Ethyl Cyanoacetate | 3-Cyano-2-pyridones | Four-component reaction | 89% |
| Ethyl Cyanoacetate | 3-Cyano-2-pyridones | Two-step synthesis | 61-79%[7] |
| Phenylacetonitrile | Not specified | Not specified | Not specified |
Key Observations:
-
All three reagents—this compound, malononitrile, and ethyl cyanoacetate—are effective precursors for the synthesis of various heterocyclic systems.
-
Malononitrile and ethyl cyanoacetate are particularly well-documented in multicomponent reactions for the efficient construction of complex heterocycles in good to excellent yields.
-
This compound serves as a valuable building block for fluorinated indolinone derivatives, a scaffold of interest in medicinal chemistry.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for reactions involving the benchmarked reagents.
General Procedure for Knoevenagel Condensation with Malononitrile
A mixture of an aromatic aldehyde (2 mmol) and malononitrile (2.1 mmol) is prepared. To this, 0.1 g of SeO2/ZrO2 catalyst is added. The reaction mixture is stirred at room temperature in either water or under solvent-free conditions. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is separated by filtration, and the product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the desired alkene derivative.[4]
General Procedure for the Synthesis of 3-Cyano-2-pyridones using Ethyl Cyanoacetate
A mixture of an aromatic aldehyde, a ketone, ethyl cyanoacetate, and an excess of ammonium acetate is refluxed in ethanol. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the 3-cyano-2-pyridone.
General Procedure for Alkylation of Phenylacetonitrile
To a solution of phenylacetonitrile in a suitable solvent, a strong base such as sodium amide or potassium tert-butoxide is added at a low temperature. The resulting carbanion is then treated with an alkyl halide. The reaction mixture is stirred until completion, as indicated by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the alkylated phenylacetonitrile, which can be further purified by chromatography or distillation.
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental workflows can provide a clearer understanding of the synthetic processes.
Caption: Generalized mechanism of the Knoevenagel condensation.
Caption: A typical experimental workflow for heterocyclic synthesis.
Conclusion
The choice of a nitrile-containing reagent is highly dependent on the specific synthetic target and desired reaction pathway.
-
Malononitrile stands out for its exceptional reactivity in Knoevenagel condensations and its versatility in multicomponent reactions, often providing high yields in short reaction times under mild and green conditions.
-
Ethyl cyanoacetate is a robust and versatile reagent, particularly valuable for the synthesis of pyridone and other heterocyclic systems, with the added advantage of an ester functionality for further derivatization.
-
Phenylacetonitrile is the reagent of choice for introducing a cyanomethylphenyl group and for subsequent alkylation reactions at the benzylic position.
-
This compound offers a unique combination of a β-ketonitrile scaffold with a fluorinated aromatic ring, making it a strategic choice for the synthesis of fluorinated heterocycles with potential applications in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity.
While direct, side-by-side comparative data for all these reagents under identical conditions is not always available, this guide provides a solid foundation based on reported experimental results to aid researchers in selecting the most appropriate nitrile-containing building block for their synthetic endeavors. The provided protocols and reaction diagrams serve as a practical starting point for laboratory work.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurjchem.com [eurjchem.com]
- 4. jocpr.com [jocpr.com]
- 5. SYNTHESIS OF 2-HETARYL-2-(TETRAHYDROFURAN-2-YLIDENE)ACETONITRILES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. View of Multicomponent reaction for the synthesis of novel fluorinated 2-amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles [vjs.ac.vn]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Safety Operating Guide
Safe Disposal of 2-(4-Fluorophenyl)-3-oxobutanenitrile: A Step-by-Step Guide
Researchers and laboratory personnel handling 2-(4-Fluorophenyl)-3-oxobutanenitrile must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
1. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to recognize its primary hazard: it is classified as Toxic if swallowed [1]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[2].
2. Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading. For solid materials, carefully sweep or vacuum the substance. For liquid solutions, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the spill[2].
-
Collection: Carefully collect the spilled material and absorbent into a suitable, labeled, and closed container for disposal[2].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected waste from the spill is considered hazardous and must be disposed of following the procedures outlined below.
3. Disposal Procedures
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant[1][3]. It is imperative to follow national and local regulations for chemical waste disposal[1].
Step-by-Step Disposal Guide:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[1].
-
Keep the waste in its original container if possible, or in a clearly labeled, compatible container[1]. The container must be sealed to prevent leaks.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include appropriate hazard symbols (e.g., the skull and crossbones for "Toxic").
-
Indicate the approximate quantity of waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.
-
The storage area should be away from incompatible materials. While specific incompatibilities for this compound are not listed, as a general precaution, store it away from strong oxidizing agents, acids, and bases.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Handle uncleaned containers as you would the product itself[1]. These items should be collected in a labeled bag or container and disposed of through the chemical waste stream.
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][3] |
| Waste Mixing | No mixing with other waste. | [1] |
| Container Handling | Leave chemicals in original containers. Handle uncleaned containers like the product itself. | [1] |
| Regulatory Compliance | Waste material must be disposed of in accordance with national and local regulations. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(4-Fluorophenyl)-3-oxobutanenitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Fluorophenyl)-3-oxobutanenitrile. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Immediate Safety and Handling Precautions
This compound is a solid substance that requires careful handling to avoid potential health hazards.[1] Based on data for structurally similar compounds, this chemical may cause skin, eye, and respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent accidental splashes and protect the eyes from irritation.[2][3][4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). | To avoid direct skin contact and potential irritation. Nitrile gloves offer good resistance to a wide range of chemicals.[2][3][5][6][7][8] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To protect the skin from potential exposure.[2][9][10][11] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize the inhalation of dust or aerosols, which may cause respiratory irritation.[2][3][12] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation :
-
Before starting any work, ensure you have read and understood the available safety information for the compound.[9]
-
Verify that all necessary PPE is available and in good condition.[11]
-
Ensure that a chemical fume hood is operational and accessible.[12][13]
-
Locate the nearest eyewash station and safety shower before beginning work.[13][14]
-
-
Handling :
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to control potential dust.[12]
-
Use designated tools (e.g., spatulas, weighing paper) for handling the chemical.[9]
-
Avoid direct contact with the substance.[2]
-
Keep containers tightly closed when not in use to prevent contamination and accidental spillage.[2]
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][10]
-
Clean the work area, including the balance and fume hood surface, to remove any residual chemical.
-
Remove and properly dispose of contaminated gloves and any disposable materials used during the process.
-
Disposal Plan: Managing Chemical Waste
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.
Experimental Protocol: Chemical Waste Management
-
Waste Collection :
-
Obtain a dedicated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[15]
-
Carefully transfer any waste product or contaminated materials (e.g., gloves, weighing paper) into the designated container.
-
-
Waste Labeling :
-
Waste Storage :
-
Final Disposal :
Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. business.medtecs.com [business.medtecs.com]
- 9. gz-supplies.com [gz-supplies.com]
- 10. greenwgroup.com [greenwgroup.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. uwlax.edu [uwlax.edu]
- 13. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
